Product packaging for Octafluoroadipamide(Cat. No.:CAS No. 355-66-8)

Octafluoroadipamide

Cat. No.: B1296699
CAS No.: 355-66-8
M. Wt: 288.1 g/mol
InChI Key: SVURUIRNGAQISR-UHFFFAOYSA-N
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Description

Octafluoroadipamide is a useful research compound. Its molecular formula is C6H4F8N2O2 and its molecular weight is 288.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231449. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
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Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-66-8
Record name 355-66-8
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Record name Octafluoroadipamide
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Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octafluoroadipamide (CAS No. 355-66-8) , also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic data, to support its use in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a high melting point, indicating strong intermolecular forces attributed to the presence of amide functionalities and the highly electronegative fluorine atoms. The perfluorinated carbon chain significantly influences its physical properties, contributing to its thermal stability.

PropertyValueSource(s)
Molecular Formula C₆H₄F₈N₂O₂[1][2]
Molecular Weight 288.1 g/mol [1][2]
Melting Point 237-242 °C (decomposes)[1][2][3]
Boiling Point 329.4 °C (at 760 mmHg)[1]
Density (estimate) 1.6219 g/cm³[1]
Vapor Pressure 0.000178 mmHg at 25°C[1]
Refractive Index 1.359[1]
Solubility N/A[1]

Spectroscopic Profile

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra is not publicly available, the following information can be inferred from general principles of spectroscopy for fluorinated amides.

Mass Spectrometry: A mass spectrum for this compound is available through the NIST PFAS Anotated Library (LC/MS; ESI; MS2; R=17500; [M-H]-).[4] The fragmentation pattern would be expected to show losses of amide groups and fragments of the perfluorinated carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift of these protons can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the amide groups and the carbons in the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show complex splitting patterns due to C-F and F-F couplings. The chemical shifts would be characteristic of a -(CF₂)₄- chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3400-3200 cm⁻¹ (two bands for the primary amide).

  • C=O stretching (Amide I band): Around 1680-1630 cm⁻¹.

  • N-H bending (Amide II band): Around 1640-1550 cm⁻¹.

  • C-F stretching: Strong absorptions in the region of 1300-1000 cm⁻¹.

Reactivity and Stability

This compound's reactivity is largely dictated by the amide functional groups and the electron-withdrawing nature of the perfluorinated backbone.

  • Stability: The compound is expected to be thermally stable up to its melting point, after which it decomposes.[1][2] Upon heating to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.[2]

  • Reactivity with Reducing Agents: It forms a dangerously unstable complex with strong reducing agents like lithium tetrahydroaluminate.[2]

  • Hydrolysis: The amide groups can undergo hydrolysis under acidic or basic conditions, although the electron-withdrawing effect of the perfluoroalkyl chain may influence the reaction rate compared to non-fluorinated amides.

  • Further Reactions: The amide groups can potentially be converted to other functional groups. For instance, dehydration could yield octafluoroadiponitrile, and hydrolysis followed by conversion to the acid chloride could produce octafluoroadipoyl chloride.[1]

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be inferred from its upstream products. A common method for the preparation of amides is the reaction of the corresponding acid or acid derivative with ammonia.

Synthesis_Pathway Perfluoroadipic_Acid Perfluoroadipic Acid (CAS 336-08-3) Octafluoroadipoyl_Chloride Octafluoroadipoyl Chloride (CAS 336-06-1) Perfluoroadipic_Acid->Octafluoroadipoyl_Chloride SOCl₂ or (COCl)₂ This compound This compound (CAS 355-66-8) Octafluoroadipoyl_Chloride->this compound NH₃

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Conversion of Perfluoroadipic Acid to Octafluoroadipoyl Chloride: Perfluoroadipic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding diacid chloride. The excess chlorinating agent would then be removed by distillation.

  • Amidation of Octafluoroadipoyl Chloride: The resulting octafluoroadipoyl chloride would be dissolved in an inert solvent and treated with an excess of ammonia (gas or aqueous solution) at low temperature to form this compound.

  • Purification: The crude product would likely be purified by recrystallization from a suitable solvent. The choice of solvent would need to be determined experimentally.

Potential Applications in Research and Drug Development

The unique properties of fluorinated compounds make them of great interest in medicinal chemistry and materials science. While specific applications of this compound are not well-documented, its structure suggests several areas of potential utility.

  • Drug Discovery: Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a diamide, this compound could serve as a scaffold or building block for the synthesis of novel therapeutic agents. A Quantitative Structure-Activity Relationship (QSAR) study has suggested its potential for disrupting human transthyretin (hTTR), a target relevant to diseases like amyloidosis.

  • Materials Science: Perfluorinated compounds are known for their unique surface properties, thermal stability, and chemical resistance. This compound could be explored as a monomer for the synthesis of specialty polyamides with enhanced properties.

Logical_Relationships cluster_properties Core Properties cluster_applications Potential Applications Perfluorinated Chain Perfluorinated Chain Drug Discovery Scaffold Drug Discovery Scaffold Perfluorinated Chain->Drug Discovery Scaffold Modulates Lipophilicity & Metabolic Stability High Thermal Stability High Thermal Stability Perfluorinated Chain->High Thermal Stability Chemical Resistance Chemical Resistance Perfluorinated Chain->Chemical Resistance Amide Groups Amide Groups Hydrogen Bonding Capability Hydrogen Bonding Capability Amide Groups->Hydrogen Bonding Capability Specialty Polyamides Specialty Polyamides High Thermal Stability->Specialty Polyamides Chemical Resistance->Specialty Polyamides Hydrogen Bonding Capability->Drug Discovery Scaffold

Figure 2. Logical relationships between properties and applications.

Safety Information

This compound is classified as an irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It is advisable to work in a well-ventilated area.

This technical guide provides a summary of the currently available information on the chemical properties of this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

In-depth Technical Guide on Octafluoroadipamide (CAS 355-66-8) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoroadipamide, with the CAS number 355-66-8, is a fluorinated diamide. Its structure, characterized by a six-carbon chain with eight fluorine atoms and two terminal amide groups, suggests potential applications in polymer chemistry and as a building block in organic synthesis. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth technical information, particularly concerning its biological activity, experimental protocols for its use, and detailed spectroscopic characterization. This guide summarizes the available data and highlights the current knowledge gaps.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and potential applications.

PropertyValueSource(s)
CAS Number 355-66-8[1][2]
Molecular Formula C₆H₄F₈N₂O₂[1]
Molecular Weight 288.1 g/mol [1]
Melting Point 240-242 °C (decomposes)[1][2]
Boiling Point 329.4 °C at 760 mmHg (Predicted)[1]
Density 1.6219 g/cm³ (Estimate)[1]
Synonyms 2,2,3,3,4,4,5,5-Octafluorohexanediamide, Octafluoroadipoamide[1]

Synthesis and Reactivity

A logical synthetic pathway can be proposed starting from a common precursor, perfluoroadipic acid.

Synthesis_Pathway Perfluoroadipic_acid Perfluoroadipic Acid Perfluoroadipoyl_chloride Perfluoroadipoyl Chloride Perfluoroadipic_acid->Perfluoroadipoyl_chloride SOCl₂ or (COCl)₂ This compound This compound (CAS 355-66-8) Perfluoroadipoyl_chloride->this compound NH₃ or NH₄OH

Caption: Proposed synthesis of this compound.

Regarding its reactivity, this compound is expected to undergo reactions typical of amides. It is important to note that it forms a dangerously unstable complex with lithium tetrahydroaluminate.[2] When heated to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.[2]

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in major public spectral databases. While some suppliers indicate the availability of such data, the actual spectra are not provided. The lack of this information poses a significant challenge for researchers needing to confirm the identity and purity of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals no published studies on the biological activity of this compound. There is no information available regarding its interaction with biological systems, potential pharmacological effects, or its involvement in any signaling pathways. This represents a major gap in the understanding of this compound and its potential for applications in drug development or as a research tool in the life sciences.

Potential Applications

Given its structure, this compound has potential applications in polymer science. The two amide functionalities suggest it could be used as a monomer or a crosslinking agent to create fluorinated polyamides.[3] Such polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, properties desirable in high-performance materials. However, specific examples or experimental workflows for its use in these applications are not documented in the available literature.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound (CAS 355-66-8) is a compound for which only basic physicochemical properties and safety information are readily available. There is a significant lack of published research on its synthesis, reactivity, spectroscopic characterization, and biological activity. This severely limits its current utility for researchers, particularly in the fields of drug development and life sciences.

Future research efforts are needed to:

  • Develop and publish detailed and reproducible synthetic protocols.

  • Perform comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and make the data publicly available.

  • Investigate its potential biological activities and toxicological profile.

  • Explore its utility as a monomer or crosslinking agent in polymer chemistry with detailed experimental workflows.

Without such fundamental data, the potential of this compound as a valuable chemical entity remains largely unexplored.

References

Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanediamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide, a fluorinated diamide with potential applications in various fields, including pharmaceuticals and materials science. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2,2,3,3,4,4,5,5-Octafluorohexanediamide, also known as octafluoroadipamide, is a fluorinated analog of adipamide. The presence of multiple fluorine atoms on the carbon backbone significantly alters the molecule's physicochemical properties, such as thermal stability, lipophilicity, and metabolic stability. These unique characteristics make it an attractive building block in the design of novel pharmaceuticals and advanced materials. This guide outlines the key synthetic methodologies for obtaining this compound, focusing on practical and reproducible procedures.

Synthetic Routes

The synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide can be achieved through two primary pathways, both commencing from commercially available fluorinated precursors:

  • Amidation of Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate: This route involves the reaction of the corresponding diester with ammonia. It is a common and straightforward method for the preparation of primary amides from esters.

  • Conversion of 2,2,3,3,4,4,5,5-Octafluoroadipic Acid: This pathway involves the conversion of the dicarboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia. Alternatively, direct amidation of the carboxylic acid can be performed, though it may require harsher reaction conditions.

This guide will focus on the more direct and commonly employed route starting from diethyl 2,2,3,3,4,4,5,5-octafluoroadipate.

Experimental Protocols

Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanediamide from Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate

This procedure details the direct amidation of diethyl 2,2,3,3,4,4,5,5-octafluoroadipate using ammonia.

Materials:

  • Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Dry ether

Equipment:

  • High-pressure autoclave or a sealed reaction vessel

  • Stirring mechanism

  • Filtration apparatus

  • Drying oven

Procedure:

  • A solution of diethyl 2,2,3,3,4,4,5,5-octafluoroadipate in anhydrous ethanol is placed in a high-pressure autoclave.

  • The autoclave is sealed and cooled.

  • Anhydrous liquid ammonia is introduced into the autoclave.

  • The reaction mixture is stirred and heated. The temperature is maintained for several hours to ensure the completion of the reaction.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented.

  • The reaction mixture is then concentrated under reduced pressure to remove the ethanol.

  • The resulting solid product is collected by filtration.

  • The crude product is washed with dry ether to remove any unreacted starting material and byproducts.

  • The purified 2,2,3,3,4,4,5,5-octafluorohexanediamide is dried in an oven.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl 2,2,3,3,4,4,5,5-octafluoroadipate
ReagentAnhydrous ammonia
SolventAnhydrous ethanol
Temperature100-120 °C
Reaction Time8-12 hours
Yield>90%

Visualizing the Synthesis

The synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide from its diethyl ester is a direct two-step process conceptually, involving the nucleophilic attack of ammonia on each of the ester groups, leading to the formation of the diamide and ethanol as a byproduct.

Synthesis_Route start Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate reagent + 2 NH3 start->reagent product 2,2,3,3,4,4,5,5-Octafluorohexanediamide reagent->product Heat byproduct + 2 CH3CH2OH product->byproduct

Synthesis of Octafluorohexanediamide

Safety Precautions

  • The reaction should be carried out in a well-ventilated fume hood due to the use of ammonia.

  • A high-pressure autoclave should be used with appropriate safety measures.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a foundational understanding of the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide. Researchers are encouraged to consult relevant safety data sheets and perform a thorough risk assessment before conducting any experimental work. The provided protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

An In-depth Technical Guide to the Molecular Structure and Conformation of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Guide to the Characterization of Octafluoroadipamide

Introduction

This compound, also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with the chemical formula C₆H₄F₈N₂O₂.[1][2] The presence of a perfluorinated carbon chain between two amide functional groups suggests unique physicochemical properties, including high thermal stability and altered hydrogen bonding capabilities, which could be of interest in materials science and pharmaceutical development. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its behavior and potential applications.

Known Properties of this compound

While detailed structural data is scarce, some basic physical and chemical properties have been reported. These are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄F₈N₂O₂[1][2]
Molecular Weight 288.1 g/mol [1]
CAS Number 355-66-8[2]
Melting Point 240-242 °C (decomposes)[1][3]
Appearance Solid[2]

Proposed Experimental and Computational Workflow for Structural Elucidation

The following sections outline a comprehensive, albeit theoretical, approach to fully characterize the molecular structure and conformation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_data Data Interpretation & Final Structure synthesis Synthesis purification Purification (e.g., Recrystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr ir FTIR Spectroscopy purification->ir comp Computational Modeling (DFT) purification->comp bond_data Bond Lengths & Angles xray->bond_data conformation Conformational Isomers nmr->conformation vibrational Vibrational Modes ir->vibrational energy_profiles Conformational Energy Profiles comp->energy_profiles final_structure Definitive 3D Structure & Conformation bond_data->final_structure conformation->final_structure vibrational->final_structure energy_profiles->final_structure

Proposed experimental workflow for the structural and conformational analysis of this compound.
Synthesis and Purification

A potential synthetic route to this compound involves the aminolysis of a corresponding ester, such as diethyl octafluoroadipate.[4][5][]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Diethyl octafluoroadipate is dissolved in a suitable solvent, such as ethanol, in a pressure vessel.

  • Aminolysis: The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C). The vessel is then sealed and heated to a temperature typically ranging from 100-150 °C for several hours.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with a non-polar solvent to remove any unreacted ester.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for analysis.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10][11]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, revealing the electron density map of the molecule. This map is then refined to determine the precise positions of all atoms.

Expected Data: This analysis would provide a definitive solid-state structure, yielding precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the crystalline phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[12][13][14] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To observe the protons of the amide groups.

    • ¹³C NMR: To identify all unique carbon environments.

    • ¹⁹F NMR: This is particularly important for fluorinated compounds, providing information about the electronic environment of the fluorine atoms.[15]

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between different atoms in the molecule.

    • Variable-Temperature NMR: To study conformational changes and potential rotational barriers.

Expected Data: NMR data would help to confirm the molecular structure and provide insights into the conformational preferences in solution. For instance, the coupling constants between fluorine and carbon atoms can be indicative of specific dihedral angles.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Experimental Protocol:

  • Sample Preparation: A small amount of the purified solid is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Expected Data: The FTIR spectrum would show characteristic absorption bands for the N-H and C=O stretching and bending vibrations of the primary amide groups, typically in the regions of 3400-3200 cm⁻¹ and 1700-1630 cm⁻¹, respectively.[19][20][21][22] The positions and shapes of these bands can provide information about hydrogen bonding.

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful means to predict the structure and conformational landscape of a molecule.[23][24]

Methodology:

  • Conformational Search: A systematic search for low-energy conformers of this compound is performed using molecular mechanics or semi-empirical methods.

  • DFT Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT) with an appropriate basis set.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to predict the IR spectrum.

  • Energy Profile: The potential energy surface can be scanned along key dihedral angles to understand the energy barriers between different conformations.

Expected Data: Computational modeling would provide theoretical values for bond lengths, bond angles, and dihedral angles for various stable conformers. It would also yield a predicted IR spectrum that can be compared with experimental data and an understanding of the relative stabilities of different conformations.

Visualizing the Molecular Structure

While an experimentally determined structure is unavailable, a 2D representation of the this compound molecule is presented below.

2D chemical structure of this compound.

Conclusion

While the definitive molecular structure and conformational preferences of this compound remain to be experimentally determined, this guide provides a comprehensive framework for its characterization. A combined approach of synthesis, single-crystal X-ray diffraction, multi-nuclear NMR spectroscopy, FTIR spectroscopy, and computational modeling will be essential to fully elucidate the structural and dynamic properties of this intriguing fluorinated molecule. Such a detailed understanding will be invaluable for its potential application in the development of novel materials and pharmaceuticals.

References

Spectroscopic and Experimental Data for Octafluoroadipamide Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, FTIR, MS) and experimental protocols for the synthesis and analysis of octafluoroadipamide has yielded limited specific results. While general information regarding the compound's properties and the analytical techniques themselves is available, a dedicated in-depth technical guide with complete datasets and methodologies could not be compiled from the public domain.

This compound, with the chemical formula C₆H₄F₈N₂O₂, is a fluorinated amide. Its basic properties, such as its CAS Registry Number (355-66-8) and molecular weight, are documented. However, detailed spectral analyses, which are crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization, are not readily accessible in scientific literature databases.

Typically, the synthesis of a novel or specialized chemical compound is accompanied by a full suite of analytical data that confirms its identity and purity. This characterization data usually includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and in this case, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data would provide detailed information about the carbon-hydrogen and carbon-fluorine framework of the molecule, revealing the precise chemical environment of each atom. For this compound, ¹⁹F NMR would be particularly informative due to the eight fluorine atoms in its structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the amide N-H and C=O bonds, as well as the C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound and could provide insights into its fragmentation patterns under specific ionization conditions, further aiding in structural elucidation.

The synthesis of this compound would likely involve the reaction of an octafluoroadipic acid derivative, such as octafluoroadipoyl chloride, with ammonia. The general principles of this type of reaction are well-established in organic chemistry.

A logical workflow for the synthesis and characterization of this compound is outlined below.

Unveiling the Thermal Behavior of Octafluoroadipamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition profile of octafluoroadipamide, a fluorinated organic compound of interest in various scientific domains. Understanding the thermal characteristics of this molecule is paramount for its safe handling, processing, and application in research and development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of experimental workflows and the relationship between molecular structure and thermal stability.

Core Thermal Properties

This compound exhibits a defined thermal decomposition profile. When subjected to increasing temperatures, the compound undergoes degradation, releasing toxic fumes.[1] Key quantitative data regarding its thermal stability is summarized in the table below.

ParameterValueReference
Decomposition Temperature240-242 °C[1]
Gaseous Decomposition ProductsToxic fumes of Fluorine (F₂) and Nitrogen Oxides (NOx)[1]

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be rigorously assessed using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. The flow rate of the purge gas is maintained at a constant level (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained within the cell.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting data is plotted as a DSC curve (heat flow vs. temperature), where endothermic and exothermic events appear as peaks.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis p1 Weigh this compound p2 Place in Crucible/Pan p1->p2 a1 Thermogravimetric Analysis (TGA) p2->a1 a2 Differential Scanning Calorimetry (DSC) p2->a2 d1 Record Mass vs. Temperature a1->d1 d2 Record Heat Flow vs. Temperature a2->d2 an1 Determine Decomposition Temperature d1->an1 an2 Identify Thermal Transitions d2->an2

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_structure This compound Structure cluster_stability Thermal Stability cluster_decomposition Decomposition mol H₂N-CO-(CF₂)₄-CO-NH₂ f1 Strong C-F Bonds f2 Electronegativity of Fluorine f3 Weak C-C Bonds α to Carbonyl s1 High Thermal Stability f1->s1 f2->s1 d2 Cleavage of C-C Bonds f3->d2 d1 Initiation at 240-242 °C s1->d1 d1->d2 d3 Formation of Radicals & Smaller Fluorinated Fragments d2->d3 d4 Emission of F₂ and NOx d3->d4

Caption: Factors influencing thermal stability.

Proposed Decomposition Mechanism

While detailed mechanistic studies on this compound are not extensively available, a plausible decomposition pathway can be inferred from the thermal behavior of other perfluorinated compounds. The high electronegativity of the fluorine atoms significantly strengthens the C-F bonds, contributing to the overall thermal stability of the molecule. However, the electron-withdrawing effect of the perfluorinated alkyl chain can weaken the adjacent C-C bonds.

The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the C-C bond alpha to one of the amide groups, as this is expected to be the weakest bond in the perfluorinated backbone. This initial fragmentation would lead to the formation of radical species. Subsequent reactions of these highly reactive intermediates would result in the formation of smaller, volatile perfluorinated fragments. The presence of nitrogen in the amide groups accounts for the evolution of nitrogen oxides (NOx) upon decomposition. The release of fluorine gas (F₂) suggests the breakdown of the C-F bonds at elevated temperatures. It is important to note that the decomposition of perfluoroalkyl substances can be complex, potentially involving radical recombination and elimination reactions.[2]

References

An In-depth Technical Guide to the Solubility Profile of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility profile of Octafluoroadipamide (CAS 355-66-8). A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document serves as a comprehensive guide for researchers to experimentally determine the solubility of this compound in various solvents. It provides detailed experimental protocols for established methodologies, including the gold-standard shake-flask method for thermodynamic solubility, and outlines analytical procedures for accurate concentration measurement. Furthermore, a generalized experimental workflow is presented in a visual format to aid in the design and execution of these studies.

Introduction to this compound

This compound is a fluorinated amide with the chemical formula C₆H₄F₈N₂O₂. Its structure suggests it may have unique chemical properties due to the high degree of fluorination, which can influence its solubility, lipophilicity, and metabolic stability. While some physical properties such as its melting point (240-242 °C) are known, its solubility in common laboratory solvents has not been extensively reported in the literature[1][2][3]. Understanding the solubility of this compound is a critical first step for any research or development activities, including reaction chemistry, formulation development, and biological testing.

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., mg/mL, mol/L) for this compound in various solvents. One chemical database explicitly lists its solubility as "N/A"[1]. The non-fluorinated analog, adipamide, is described as being slightly soluble in water[4][5]. This suggests that this compound may also exhibit low aqueous solubility, a common characteristic of highly fluorinated organic compounds.

Given the absence of published data, this guide provides the necessary experimental protocols for researchers to determine the solubility profile of this compound in their laboratories.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the thermodynamic and kinetic solubility of a solid compound like this compound.

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (or equilibrium) solubility[4][5][6]. It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved solute in the supernatant.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, although the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute the sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer[1][2][7][8]. This method is faster and requires less compound than thermodynamic solubility measurements.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Add the aqueous buffer to the wells of a microplate. Then, add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with shaking[1][8]. Measure the turbidity (precipitation) at each concentration using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water with appropriate additives (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

  • Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography.

  • Detection: UV-Vis detection at a wavelength where this compound has maximum absorbance (λmax). If the compound has a poor chromophore, a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Quantification: A standard curve must be prepared by making serial dilutions of a stock solution of this compound of known concentration. The peak area of the sample is then used to determine its concentration from the standard curve.

3.3.2. UV-Vis Spectroscopy

This method is simpler and faster than HPLC but is less specific. It is suitable if this compound has a significant UV-Vis absorbance and if there are no interfering substances in the solvent.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound must be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

  • Standard Curve: A standard curve is generated by measuring the absorbance of a series of solutions of known concentrations at the λmax.

  • Measurement: The absorbance of the diluted saturated solution is measured, and the concentration is calculated using the equation of the line from the standard curve (Beer-Lambert Law).

Mandatory Visualizations

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Into vial equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Shake at constant temperature for 24-48h equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Separate supernatant sep1->sep2 sep_method1 Centrifugation sep2->sep_method1 sep_method2 Filtration (0.22 µm) sep2->sep_method2 analysis1 Dilute supernatant with known factor sep_method1->analysis1 sep_method2->analysis1 analysis2 Analyze concentration analysis1->analysis2 analysis_method1 HPLC analysis2->analysis_method1 analysis_method2 UV-Vis Spec analysis2->analysis_method2 result1 Calculate solubility (Concentration x Dilution Factor) analysis_method1->result1 analysis_method2->result1

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Once the experimental work is completed, all quantitative data should be summarized in a clearly structured table for easy comparison. An example template is provided below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25HPLC
PBS (pH 7.4)25HPLC
Ethanol25HPLC
Methanol25HPLC
DMSO25HPLC
Acetone25HPLC
Additional Solvents...

Conclusion

While published solubility data for this compound is currently unavailable, this technical guide provides the necessary framework and detailed protocols for researchers to determine its solubility profile. By following the outlined experimental procedures, particularly the shake-flask method for thermodynamic solubility, and employing appropriate analytical techniques, a comprehensive understanding of this compound's behavior in various solvents can be achieved. This foundational knowledge is essential for advancing research and development involving this compound.

References

Octafluoroadipamide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for Octafluoroadipamide (CAS No. 355-66-8). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety data, outlines recommended handling procedures, and details standardized experimental protocols for assessing key potential hazards. While comprehensive toxicological data for this compound is not fully available, this guide presents the current understanding of its hazard profile and provides a framework for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 355-66-8[1][2]
Molecular Formula C₆H₄F₈N₂O₂[1]
Molecular Weight 288.10 g/mol [1]
Melting Point 237-242 °C (decomposes)[1][2]
Boiling Point 329.4 °C at 760 mmHg[2]
Flash Point 153 °C[2]
Appearance White powder/solid[2][3]
Density ~1.62 g/cm³ (estimate)[2]

Hazard Identification and Classification

This compound is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A summary of the GHS hazard statements and corresponding pictograms is provided below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Irritation
alt text
WarningH319: Causes serious eye irritation.[1]
Skin Sensitization
alt text
WarningH317: May cause an allergic skin reaction.[1]

It is important to note that the health hazards of this product have not been fully investigated.[1] Therefore, it should be handled with caution as a potentially harmful substance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[1]

  • Use of a chemical fume hood is recommended for all procedures that may generate dust or aerosols.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant boots and protective clothing may be necessary.[1]

  • Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be used.

The following flowchart illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Start: Handling this compound risk_assessment Conduct Risk Assessment: - Scale of work - Potential for dust/aerosol generation - Duration of exposure start->risk_assessment fume_hood Is the procedure performed in a chemical fume hood? risk_assessment->fume_hood standard_ppe Standard PPE: - Safety goggles - Chemical-resistant gloves - Lab coat fume_hood->standard_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Face shield - Chemical-resistant boots - Protective clothing fume_hood->enhanced_ppe No respirator Is there a risk of inhalation exposure? standard_ppe->respirator enhanced_ppe->respirator respirator_needed Add appropriate respiratory protection respirator->respirator_needed Yes end End: Proceed with caution respirator->end No respirator_needed->end

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Skin Contact Wash with plenty of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention if irritation or an allergic reaction develops.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

PropertyInformation
Flammability Combustible solid.
Flash Point 153 °C[2]
Suitable Extinguishing Media Carbon dioxide, dry chemical powder, alcohol or polymer foam.[1]
Hazardous Decomposition Products Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.[1]
Unusual Fire and Explosion Hazards Forms a dangerously unstable complex with lithium tetrahydroaluminate.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area: Restrict access to the spill area.

  • Ventilate the area: Ensure adequate ventilation.

  • Wear appropriate PPE: This includes a respirator, impervious boots, and heavy rubber gloves.[1]

  • Contain and clean up the spill:

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

    • Place the spilled material into a suitable, labeled container for disposal.

  • Decontaminate the area: Clean the spill area thoroughly with soap and water.

  • Dispose of waste: Dispose of the waste material in accordance with local, state, and federal regulations.

The following diagram illustrates a general workflow for responding to a chemical spill.

Spill_Response spill Chemical Spill Occurs assess Assess the Situation - Identify the chemical - Determine the spill size spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up the Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Experimental Protocols for Hazard Assessment

As the toxicological properties of this compound have not been fully investigated, standardized test guidelines should be followed to assess its potential hazards. The following are summaries of relevant OECD test guidelines.

Skin Irritation

The potential for this compound to cause skin irritation can be assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .

  • Principle: This in vitro test uses a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold (≤ 50%).

  • Methodology:

    • A small amount of the test substance is applied uniformly to the surface of the RhE tissue.

    • The tissue is incubated for a specified period.

    • After incubation, the test substance is washed off.

    • Cell viability is assessed by measuring the enzymatic conversion of the vital dye MTT to a blue formazan salt, which is then quantified spectrophotometrically.

    • The cell viability of the treated tissue is compared to that of a negative control.

  • Interpretation: A reduction in cell viability below 50% classifies the substance as a skin irritant (UN GHS Category 2).

Eye Irritation

The potential for serious eye damage or eye irritation can be evaluated using the OECD Test Guideline 405: Acute Eye Irritation/Corrosion .

  • Principle: This in vivo test involves applying the test substance to the eye of an experimental animal (typically a rabbit) and observing for ocular lesions.

  • Methodology:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

    • The duration of the observation period can be extended up to 21 days to assess the reversibility of the effects.

  • Interpretation: The scores for ocular lesions are evaluated to determine the level of irritation and whether the effects are reversible. This leads to classification as "Serious Eye Damage" (Category 1) or "Eye Irritation" (Category 2).

Skin Sensitization (Allergic Contact Dermatitis)

To determine if this compound may cause an allergic skin reaction, the OECD Test Guideline 497: Defined Approaches on Skin Sensitisation can be used. This guideline incorporates data from non-animal test methods.

  • Principle: This approach combines data from different in vitro and in chemico test methods that address key events in the adverse outcome pathway for skin sensitization. These methods may include assays for peptide reactivity, keratinocyte activation, and dendritic cell activation.

  • Methodology: A battery of tests is performed, which may include:

    • Direct Peptide Reactivity Assay (DPRA; OECD TG 442C): Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine.

    • KeratinoSens™ (OECD TG 442D): A cell-based reporter gene assay that measures the induction of cytoprotective genes in human keratinocytes.

    • Human Cell Line Activation Test (h-CLAT; OECD TG 442E): Measures the expression of cell surface markers associated with dendritic cell activation.

  • Interpretation: The results from the individual assays are integrated using a defined approach (a fixed data interpretation procedure) to classify the substance as a skin sensitizer and, in some cases, to estimate its potency.

Disposal Considerations

Dispose of unused this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

Conclusion

This compound presents known hazards of serious eye irritation and potential skin sensitization. Due to the incomplete toxicological profile, it is imperative that this compound is handled with a high degree of caution by all laboratory personnel. The implementation of appropriate engineering controls, consistent use of personal protective equipment, and adherence to the handling and storage guidelines outlined in this document are essential for minimizing risk. In the absence of specific toxicological data, the standardized experimental protocols described provide a framework for a thorough hazard assessment if required.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

The Ascendant Trajectory of Fluorinated Diamides: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has consistently unlocked new frontiers in chemical sciences. Among the privileged structures benefiting from this approach, fluorinated diamides have emerged as a versatile and potent class of compounds with significant impact across diverse scientific disciplines. Their unique conformational preferences, altered electronic properties, and enhanced metabolic stability, imparted by the presence of fluorine, have propelled their application in agrochemicals, material science, and medicine. This in-depth technical guide delineates the core research areas for fluorinated diamides, presenting key data, detailed experimental protocols, and a forward-looking perspective on untapped potential.

Agrochemicals: Precision Targeting of Insect Ryanodine Receptors

A prominent application of fluorinated diamides lies in the development of insecticides.[1][2] The anthranilic diamide class, which includes the commercial success chlorantraniliprole, selectively targets insect ryanodine receptors (RyRs).[3][4] This targeted action leads to the uncontrolled release of intracellular calcium stores, causing muscle paralysis and eventual death of the insect pest.[5] The fluorinated moieties within these molecules are crucial for their high efficacy and selectivity, enhancing their binding affinity to the insect RyR over its mammalian counterpart.[6]

Quantitative Analysis of Insecticidal Activity

The insecticidal potency of various fluorinated anthranilic diamides has been extensively documented. The following table summarizes the lethal concentration (LC50) values for a selection of these compounds against different lepidopteran pests, demonstrating the structure-activity relationships and the significant impact of fluorination patterns.

Compound IDTarget PestLC50 (mg L⁻¹)Reference
ChlorantraniliprolePlutella xylostella~0.01[4]
Compound IIl Plutella xylostella8.0-fold higher potency than Chlorantraniliprole[6]
Compound IIy Plutella xylostella1.8-fold higher potency than Chlorantraniliprole[6]
Compound IIz Plutella xylostella4.7-fold higher potency than Chlorantraniliprole[6]
Compound IIk Spodoptera frugiperda0.56[6]
Compound IIaa Spodoptera frugiperda0.46[6]
ChlorantraniliproleMythimna separata30.0% mortality at 0.1 mg L⁻¹[6]
Compound IIl Mythimna separata26.7% mortality at 0.1 mg L⁻¹[6]
Compound IIac Mythimna separata26.7% mortality at 0.1 mg L⁻¹[6]
Signaling Pathway of Anthranilic Diamide Insecticides

The mechanism of action of fluorinated diamide insecticides involves the disruption of calcium signaling in insect muscle cells. The following diagram illustrates the signaling pathway.

Ryanodine_Receptor_Pathway Ryanodine Receptor Signaling Pathway for Diamide Insecticides cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca²⁺ Channel Nerve_Impulse->Ca_Channel Depolarizes membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Vesicle Synaptic Vesicle (Acetylcholine) Ca_Influx->Vesicle Triggers fusion AChR Acetylcholine Receptor Vesicle->AChR Release of Acetylcholine Membrane Depolarization Membrane Depolarization AChR->Depolarization Activates RyR Ryanodine Receptor (RyR) Depolarization->RyR Activates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Opens channel SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Contraction Muscle Contraction & Paralysis Ca_Release->Contraction Induces Diamide Fluorinated Diamide Diamide->RyR Binds and activates

Caption: Ryanodine Receptor Signaling Pathway for Diamide Insecticides.

Material Science: Engineering High-Performance Polymers

The introduction of fluorinated diamide monomers into polymer backbones, particularly in polyimides and polyamides, has led to the development of advanced materials with exceptional properties.[7][8] The presence of fluorine atoms, often as trifluoromethyl (-CF3) groups, imparts:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased glass transition temperatures (Tg) and thermal decomposition temperatures.[9]

  • Improved Solubility: Fluorination can disrupt polymer chain packing, leading to better solubility in organic solvents, which is advantageous for processing.[8]

  • Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics.[9]

  • High Optical Transparency: The incorporation of fluorine can reduce charge-transfer complex formation between polymer chains, leading to colorless and highly transparent films.[7]

Properties of Fluorinated Polyimides

The following table summarizes key properties of various fluorinated polyimides, highlighting the impact of different diamine monomers on the final material characteristics.

Polymer IDDiamine MonomerTg (°C)Td10 (°C)Tensile Strength (MPa)Dielectric Constant (1 MHz)Reference
TPPI50 TFMB (50%)402563232.732.312[9]
Fluorinated PI (generic) Unsymmetrical diamine218–242>57586.5–132.8-[8]
Fluorinated Copolymer Film ODA/6FDA260>500--[8]
Fluorinated Copolymer Film ODA/BPDA275>500--[8]
Experimental Workflow for Fluorinated Polyimide Synthesis

The synthesis of fluorinated polyimides typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Polyimide_Synthesis_Workflow Experimental Workflow for Fluorinated Polyimide Synthesis Diamine Fluorinated Diamine Monomer Polycondensation Polycondensation (Room Temperature) Diamine->Polycondensation Dianhydride Dianhydride Monomer Dianhydride->Polycondensation Solvent Anhydrous NMP or DMAc Solvent->Polycondensation Reaction_Vessel Inert Atmosphere (N₂ or Ar) PAA_Solution Poly(amic acid) Solution Polycondensation->PAA_Solution Casting Film Casting PAA_Solution->Casting PAA_Film Poly(amic acid) Film Casting->PAA_Film Imidization Thermal Imidization (Stepwise Heating) PAA_Film->Imidization Polyimide_Film Fluorinated Polyimide Film Imidization->Polyimide_Film

Caption: Experimental Workflow for Fluorinated Polyimide Synthesis.

Medicinal Chemistry: Scaffolds for Enzyme Inhibition and Beyond

While the impact of fluorination on pharmaceuticals is well-established, the specific exploration of fluorinated diamides as therapeutic agents is a burgeoning field. Their ability to form stable conformations and engage in specific hydrogen bonding and dipole interactions makes them attractive candidates for enzyme inhibitors.

Fluorinated Diamides as Enzyme Inhibitors

Fluorinated diamides have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase IV (DP-IV), a target for type 2 diabetes treatment.[10] The fluorine atom can enhance binding affinity and selectivity, as well as improve pharmacokinetic properties.

Compound ClassTarget EnzymeActivityReference
Fluoropyrrolidine amidesDipeptidyl Peptidase IV (DP-IV)Good oral activity in mice[10]
Fluorinated benzamidesHistone Deacetylase (HDAC)IC50 = 0.88 µM (p-CF3 derivative)[11]

Further research is warranted to explore the potential of fluorinated diamides against other enzyme classes, such as proteases and kinases, where the unique properties of the fluorinated diamide scaffold could be leveraged for potent and selective inhibition.

Experimental Protocols

General Synthesis of a Novel Fluorinated Anthranilic Diamide

This protocol is a representative example for the synthesis of novel fluorinated anthranilic diamides, adapted from the literature.[6]

Step 1: Synthesis of the acid chloride intermediate. To a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12-14 hours. Monitor the reaction progress by HPLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide coupling. Dissolve the crude acid chloride from Step 1 in acetonitrile (10 mL/mmol). To this solution, add the desired fluorinated aniline derivative (1.0 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and purification. Upon completion of the reaction, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure fluorinated anthranilic diamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis of Fluorinated Polyamides

This protocol outlines the synthesis of a fluorinated polyamide from a fluorinated dicarboxylic acid and an aromatic diamine.

Step 1: Monomer preparation. Synthesize the fluorinated dicarboxylic acid and the aromatic diamine according to established literature procedures. Ensure all monomers are of high purity and thoroughly dried before use.

Step 2: Polymerization. In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in N-methyl-2-pyrrolidone (NMP). Add triphenyl phosphite (2.2 eq) and pyridine (2.2 eq) to the solution and stir until a homogeneous solution is formed. Add the fluorinated dicarboxylic acid (1.0 eq) to the reaction mixture. Heat the reaction to 100 °C and maintain for 3-5 hours.

Step 3: Polymer isolation and purification. After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The fibrous polymer will precipitate. Collect the polymer by filtration, wash thoroughly with methanol and then hot water, and dry in a vacuum oven at 80 °C overnight.

Characterization: The resulting fluorinated polyamide can be characterized by ¹H NMR, FT-IR spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA and DSC).

Future Research Directions and Emerging Applications

The potential research areas for fluorinated diamides are vast and extend beyond their current primary applications. Key areas for future exploration include:

  • Medicinal Chemistry:

    • Targeted Covalent Inhibitors: The unique electronic properties of fluorinated groups could be exploited to design novel covalent inhibitors for various enzymes.

    • PET Imaging Agents: The incorporation of ¹⁸F into diamide scaffolds could lead to the development of novel positron emission tomography (PET) imaging agents for diagnostic purposes.

    • Antiviral and Antibacterial Agents: The structural rigidity and metabolic stability conferred by fluorination could be beneficial in the design of novel antimicrobial agents.[12]

  • Material Science:

    • Fluorinated Polymers for Gas Separation Membranes: The tailored free volume in fluorinated polyimides could be optimized for specific gas separation applications.[7]

    • Low-Surface-Energy Coatings: The inherent hydrophobicity of fluorinated compounds can be utilized to develop advanced anti-fouling and self-cleaning coatings.

    • Smart Materials: The incorporation of fluorinated diamides into stimuli-responsive polymers could lead to materials with tunable optical or mechanical properties.[3]

  • Supramolecular Chemistry:

    • Self-Assembling Systems: The specific intermolecular interactions mediated by fluorine can be harnessed to create novel self-assembling systems with unique architectures and functions.

    • Anion Recognition: The electron-deficient nature of fluorinated aromatic rings can be exploited for the design of receptors for anion recognition and sensing.

References

A Technical Guide to Perfluorinated Aliphatic Diamides: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorinated aliphatic diamides are a unique class of organofluorine compounds characterized by a perfluoroalkane chain flanked by two amide functionalities. The high electronegativity and stability of the carbon-fluorine bond impart distinct physicochemical properties to these molecules, making them of interest in various fields, including materials science and the development of bioactive agents. This technical guide provides a comprehensive literature review of the synthesis, properties, and known biological activities of perfluorinated aliphatic diamides, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Synthesis of Perfluorinated Aliphatic Diamides

The synthesis of perfluorinated aliphatic diamides typically involves the reaction of a perfluorinated dicarboxylic acid or its more reactive derivative, a perfluoroalkanedioyl chloride, with a primary or secondary amine. The use of perfluoroalkanedioyl chlorides is generally preferred due to their higher reactivity, which facilitates the amidation reaction under milder conditions.[1][2]

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process when starting from the dicarboxylic acid, or a single step from the diacyl chloride.

Synthesis_Workflow DicarboxylicAcid Perfluorinated Dicarboxylic Acid AcylChloride Perfluoroalkanedioyl Chloride DicarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Diamide Perfluorinated Aliphatic Diamide AcylChloride->Diamide Amine Primary or Secondary Amine Amine->Diamide Base (e.g., TEA, DIEA) Aprotic Solvent

General synthesis workflow for perfluorinated aliphatic diamides.
Experimental Protocol: Synthesis of N,N'-Diethyl Perfluoroadipamide

This protocol describes the synthesis of a representative perfluorinated aliphatic diamide, N,N'-diethyl perfluoroadipamide, from perfluoroadipoyl chloride and ethylamine.

Materials:

  • Perfluoroadipoyl chloride

  • Ethylamine (2 M solution in THF)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure: [2][3][4]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.2 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of perfluoroadipoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The reaction can be exothermic, so slow addition is crucial.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N'-diethyl perfluoroadipamide by column chromatography on silica gel or by recrystallization to yield the pure product.

Physicochemical Properties

Perfluorinated aliphatic diamides are expected to exhibit physicochemical properties characteristic of per- and polyfluoroalkyl substances (PFAS). These include high thermal and chemical stability, hydrophobicity, and lipophobicity.[5] The presence of two polar amide groups, however, may influence their solubility and intermolecular interactions compared to their perfluoroalkane analogs.

PropertyPerfluorobutanoic Acid (PFBA)Perfluorohexanoic Acid (PFHxA)Perfluorooctanoic Acid (PFOA)
Molecular Weight ( g/mol ) 214.04314.05414.07
Melting Point (°C) -17.5No data54.3
Boiling Point (°C) 121168188
Water Solubility (mg/L at 25°C) 2.14 x 10⁵15,7009.5 x 10³
Vapor Pressure (mm Hg at 20°C) 44 (at 56°C)No data0.017 (extrapolated)

Data sourced from the National Toxicology Program.[6]

Characterization Techniques

The characterization of perfluorinated aliphatic diamides relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

General Characterization Workflow

Characterization_Workflow Crude_Product Crude Diamide Purified_Product Purified Diamide Crude_Product->Purified_Product Purification (Chromatography/ Recrystallization) Structural_Confirmation Structural Confirmation Purified_Product->Structural_Confirmation Purity_Assessment Purity Assessment Purified_Product->Purity_Assessment

General workflow for the characterization of perfluorinated aliphatic diamides.
Experimental Protocol: Characterization of N,N'-Diethyl Perfluoroadipamide

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F NMR)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a sample of the purified diamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR to identify the signals corresponding to the ethyl groups.

    • Acquire ¹³C NMR to observe the carbonyl carbons and the carbons of the perfluoroalkyl chain (coupling with fluorine will be observed).

    • Acquire ¹⁹F NMR to characterize the perfluoroalkyl chain.

  • FTIR Spectroscopy:

    • Obtain the IR spectrum of the purified product.

    • Identify characteristic absorption bands for the N-H stretch (if a primary amine was used), C=O stretch of the amide, and C-F stretches.

  • Mass Spectrometry:

    • Determine the exact mass of the synthesized diamide using HRMS to confirm its elemental composition.

  • Chromatographic Analysis:

    • Assess the purity of the final product using GC-MS or LC-MS.

Biological Activity and Applications

While the biological activities of simple perfluorinated aliphatic diamides are not extensively documented, a significant body of research exists on more complex fluorinated diamides, particularly in the field of insecticides.[4]

Insecticidal Activity: Ryanodine Receptor Activation

Certain fluorinated anthranilic and phthalic diamides are potent insecticides that act by selectively activating insect ryanodine receptors (RyRs).[7][8] RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

Signaling Pathway:

Ryanodine_Receptor_Pathway cluster_muscle_cell Muscle Cell Diamide Fluorinated Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates Ca_SR Ca²⁺ RyR->Ca_SR Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_Cyto Ca²⁺ Ca_SR->Ca_Cyto Uncontrolled Release Contraction Uncontrolled Muscle Contraction Ca_Cyto->Contraction Paralysis Paralysis & Death Contraction->Paralysis

Mechanism of action of fluorinated diamide insecticides on insect ryanodine receptors.

The binding of the diamide insecticide to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm.[9] This sustained increase in intracellular calcium results in continuous muscle contraction, paralysis, and ultimately, the death of the insect.[7] These insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[7][8]

Toxicological Profile

Specific toxicological studies on perfluorinated aliphatic diamides are limited. However, as members of the broader class of PFAS, they are anticipated to share some toxicological concerns. PFAS are known for their persistence in the environment and bioaccumulation in living organisms.[10]

General Mechanisms of PFAS Toxicity

Toxicological studies on various PFAS have identified several potential mechanisms of toxicity.[6][10][11][12]

PFAS_Toxicity_Mechanisms PFAS Per- and Polyfluoroalkyl Substances (PFAS) Receptor_Activation Nuclear Receptor Activation (e.g., PPARα) PFAS->Receptor_Activation Metabolism_Disruption Disruption of Lipid and Amino Acid Metabolism PFAS->Metabolism_Disruption Cell_Signaling Alteration of Cell Signaling Pathways PFAS->Cell_Signaling Oxidative_Stress Induction of Oxidative Stress PFAS->Oxidative_Stress Hepatotoxicity Hepatotoxicity Receptor_Activation->Hepatotoxicity Metabolism_Disruption->Hepatotoxicity Developmental_Toxicity Developmental Toxicity Metabolism_Disruption->Developmental_Toxicity Endocrine_Disruption Endocrine Disruption Cell_Signaling->Endocrine_Disruption Immunotoxicity Immunotoxicity Oxidative_Stress->Immunotoxicity Adverse_Outcomes Adverse Health Outcomes Hepatotoxicity->Adverse_Outcomes Developmental_Toxicity->Adverse_Outcomes Immunotoxicity->Adverse_Outcomes Endocrine_Disruption->Adverse_Outcomes

General proposed mechanisms of PFAS toxicity.

Exposure to certain PFAS has been associated with a range of adverse health effects, including hepatotoxicity, developmental toxicity, immunotoxicity, and endocrine disruption.[6][11][12] The specific toxicological profile of a given perfluorinated aliphatic diamide would likely depend on factors such as the length of the perfluoroalkyl chain and the nature of the substituents on the amide nitrogens.

Conclusion and Future Directions

Perfluorinated aliphatic diamides represent a class of molecules with intriguing properties derived from their unique chemical structure. While the synthesis of these compounds is achievable through established amidation methodologies, the literature currently lacks a systematic exploration of their physicochemical properties and biological activities. The well-documented insecticidal action of more complex fluorinated diamides highlights the potential for discovering novel bioactivities within this class. However, the potential for environmental persistence and toxicity, as inferred from the broader class of PFAS, necessitates careful consideration and further investigation.

Future research should focus on:

  • The synthesis and characterization of a homologous series of perfluorinated aliphatic diamides to establish clear structure-property relationships.

  • Comprehensive toxicological and ecotoxicological assessments to understand their potential environmental and health impacts.

  • Exploration of their applications in materials science, such as in the development of thermally stable and chemically resistant polymers.

  • Screening for a broader range of biological activities beyond insecticidal effects to identify potential pharmaceutical or agrochemical leads.

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis using Octafluoroadipamide as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3][4] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with low surface energy, high hydrophobicity, and improved oxidative and thermal stability. This application note details the use of octafluoroadipamide, a fluorinated monomer, in the synthesis of novel polyamides with potentially superior properties for advanced applications, including in the pharmaceutical and drug development sectors.

While direct literature on the polymerization of this compound is limited, this document provides detailed protocols adapted from established methods for polyamide synthesis using analogous monomers, specifically the corresponding diacid (octafluoroadipic acid) or its more reactive diacyl chloride derivative (octafluoroadipoyl chloride). The principles and procedures outlined herein serve as a comprehensive guide for researchers venturing into the synthesis and characterization of these novel fluorinated polyamides.

Expected Properties of Polyamides from this compound

The introduction of the perfluorinated backbone from this compound is expected to impart a unique combination of properties to the resulting polyamides.

PropertyExpected OutcomeRationale
Thermal Stability HighThe strong C-F bonds in the monomer backbone contribute to increased thermal degradation temperatures.
Chemical Resistance ExcellentThe fluorine atoms provide a protective shield against chemical attack from solvents, acids, and bases.[1][4]
Mechanical Strength HighPolyamides are known for their high tensile strength and durability, which is expected to be retained or enhanced.[2][3]
Solubility Potentially alteredThe fluorinated segments may affect solubility in common organic solvents, potentially requiring more polar aprotic solvents for processing.
Hydrophobicity HighThe presence of fluorine atoms will significantly lower the surface energy, leading to water-repellent properties.
Biocompatibility To be determinedFluorinated polymers often exhibit good biocompatibility, making them interesting candidates for medical and pharmaceutical applications. Further testing is required.

Experimental Protocols

Two primary methods for polyamide synthesis are presented: interfacial polymerization and melt polycondensation. The choice of method will depend on the specific diamine co-monomer and the desired polymer properties.

Protocol 1: Interfacial Polymerization of Octafluoroadipoyl Chloride with a Diamine

This method is suitable for producing high molecular weight polyamides at low temperatures and is particularly useful when the monomers are sensitive to high temperatures.[5] It involves the reaction of a diacyl chloride in an organic phase with a diamine in an aqueous phase at the interface of the two immiscible liquids.

Materials:

  • Octafluoroadipoyl chloride (to be synthesized from octafluoroadipic acid)

  • Aliphatic or aromatic diamine (e.g., hexamethylenediamine, 1,6-diaminohexane)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., hexane, cyclohexane, or dichloromethane)

  • Distilled water

  • Methanol (for polymer precipitation and washing)

Equipment:

  • Beaker or flask

  • Stirring rod or magnetic stirrer

  • Funnel

  • Filter paper

  • Vacuum oven

Procedure:

  • Preparation of Aqueous Diamine Solution:

    • Dissolve the diamine (e.g., hexamethylenediamine, 1 equivalent) and sodium hydroxide (2 equivalents, to neutralize the HCl byproduct) in distilled water.

  • Preparation of Organic Diacyl Chloride Solution:

    • Dissolve octafluoroadipoyl chloride (1 equivalent) in an immiscible organic solvent (e.g., hexane).

  • Polymerization:

    • Carefully pour the organic solution of octafluoroadipoyl chloride onto the aqueous diamine solution in a beaker, minimizing mixing of the two phases.

    • A polymer film will form at the interface of the two layers.

    • Gently grasp the polymer film with forceps or a stirring rod and pull it out of the beaker as a continuous "rope." The polymer will continue to form at the interface as it is removed.

  • Polymer Isolation and Purification:

    • Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers and salts.

    • Subsequently, wash the polymer with methanol to remove any remaining organic impurities.

    • Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Melt Polycondensation of Octafluoroadipic Acid with a Diamine

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This method is suitable for thermally stable monomers.[6]

Materials:

  • Octafluoroadipic acid

  • Aliphatic or aromatic diamine (e.g., hexamethylenediamine)

  • Catalyst (optional, e.g., phosphoric acid)

  • Nitrogen gas supply

Equipment:

  • High-temperature reaction vessel (e.g., a thick-walled glass tube or a stainless steel reactor) equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Heating mantle or oil bath

  • Vacuum line

Procedure:

  • Monomer Charging:

    • Charge equimolar amounts of octafluoroadipic acid and the chosen diamine into the reaction vessel.

    • If a catalyst is used, add it at this stage.

  • Inert Atmosphere:

    • Flush the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating and Polymerization:

    • Heat the mixture gradually to a temperature above the melting points of the monomers and the resulting polymer (typically in the range of 220-280 °C).[6]

    • Stir the molten mixture continuously to ensure homogeneity and facilitate the removal of the water byproduct.

    • The reaction is typically carried out for several hours (e.g., 2-4 hours) under a nitrogen atmosphere.

  • Vacuum Application (Optional):

    • To achieve a higher molecular weight, a vacuum can be applied during the later stages of the reaction to effectively remove the last traces of water.

  • Polymer Isolation:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polyamide can be removed from the reactor. The polymer may need to be mechanically broken up if it forms a solid mass.

Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its structure and properties.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the amide bond formation (presence of N-H and C=O stretching vibrations) and the presence of C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Detailed structural analysis of the polymer, confirming the monomer incorporation and polymer architecture.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the polyamide.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Mechanical Testing (e.g., tensile testing) Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Visualizations

Signaling Pathway: Polyamide Synthesis via Interfacial Polymerization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Diamine (H₂N-R-NH₂) Interface Interface Diamine->Interface Diffusion NaOH NaOH HCl HCl (byproduct) NaOH->HCl Neutralization DiacylChloride Octafluoroadipoyl Chloride (ClCO-(CF₂)₄-COCl) DiacylChloride->Interface Diffusion Polyamide Polyamide Chain (-NH-R-NH-CO-(CF₂)₄-CO-)n Interface->Polyamide Polymerization Interface->HCl

Caption: Interfacial polymerization of a diamine and octafluoroadipoyl chloride.

Experimental Workflow: Polyamide Synthesis and Characterization

G Monomer Monomer Selection (this compound derivative + Diamine) Synthesis Polymerization (Interfacial or Melt) Monomer->Synthesis Purification Polymer Purification (Washing and Drying) Synthesis->Purification Characterization Characterization (FTIR, NMR, TGA, DSC, etc.) Purification->Characterization Analysis Data Analysis and Property Evaluation Characterization->Analysis

Caption: General workflow for polyamide synthesis and analysis.

Logical Relationship: Monomer Structure to Polymer Properties

G Monomer This compound Monomer Fluorination High Fluorine Content Monomer->Fluorination Amide Amide Linkages Monomer->Amide Properties Enhanced Polymer Properties Fluorination->Properties Thermal Stability, Chemical Resistance, Hydrophobicity Amide->Properties Mechanical Strength, High Melting Point

Caption: Influence of this compound structure on final polymer properties.

References

Application Note: Synthesis of Fluorinated Polyamides from Octafluoroadipoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials possessing unique properties conferred by the presence of fluorine atoms, including high thermal stability, chemical resistance, and low surface energy. Polyamides derived from fluorinated dicarboxylic acids, such as octafluoroadipic acid, are of significant interest for applications in advanced materials and specialty fibers. This document provides detailed experimental protocols for the synthesis of polyamides via the polymerization of octafluoroadipoyl chloride with both an aliphatic and an aromatic diamine, utilizing interfacial and low-temperature solution polymerization techniques, respectively.

Overall Experimental Workflow

The synthesis of fluorinated polyamides from octafluoroadipic acid is a two-stage process. The first stage involves the conversion of octafluoroadipic acid to the more reactive octafluoroadipoyl chloride. The second stage is the polymerization of the diacid chloride with a suitable diamine to form the polyamide.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Characterization A Octafluoroadipic Acid C Octafluoroadipoyl Chloride Synthesis A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Purification (Distillation) C->D E Octafluoroadipoyl Chloride D->E G Polymerization Reaction E->G F Diamine Monomer F->G H Polymer Precipitation & Washing G->H I Drying H->I J Fluorinated Polyamide I->J K Structural Analysis (FTIR, NMR) J->K L Molecular Weight (GPC) J->L M Thermal Analysis (TGA, DSC) J->M

Caption: Workflow for the synthesis and characterization of fluorinated polyamides.

Experimental Protocols

Part 1: Synthesis of Octafluoroadipoyl Chloride

This protocol describes the conversion of octafluoroadipic acid to octafluoroadipoyl chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO2 gases.[1]

Materials:

  • Octafluoroadipic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (or other inert solvent)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, suspend octafluoroadipic acid in anhydrous toluene.

  • Add a catalytic amount of DMF (a few drops).

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (around 80°C) for 2-4 hours, or until the evolution of gas ceases.[2] The reaction progress can be monitored by the dissolution of the solid octafluoroadipic acid.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene by distillation under reduced pressure.[2]

  • The crude octafluoroadipoyl chloride can be purified by fractional distillation under vacuum to yield a colorless liquid.

Part 2: Polymerization of Octafluoroadipoyl Chloride

Two representative methods for the polymerization of octafluoroadipoyl chloride with a diamine are presented below: interfacial polymerization with an aliphatic diamine and low-temperature solution polymerization with an aromatic diamine.

Method A: Interfacial Polymerization with Hexamethylenediamine

This method is suitable for forming a polyamide film or powder from an aliphatic diamine.[3][4]

Materials:

  • Octafluoroadipoyl chloride

  • Hexamethylenediamine

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) as an acid scavenger

  • Anhydrous dichloromethane (or other water-immiscible organic solvent)

  • Deionized water

  • Beaker

  • Stirring rod or magnetic stirrer

Procedure:

  • Aqueous Phase: Prepare an aqueous solution of hexamethylenediamine and sodium carbonate.

  • Organic Phase: Prepare a solution of octafluoroadipoyl chloride in dichloromethane.

  • Carefully pour the aqueous phase on top of the organic phase in a beaker, minimizing mixing to create a distinct interface.

  • A polyamide film will form immediately at the interface.[3]

  • The polyamide can be continuously removed as a "rope" by gently pulling the film from the interface with forceps.

  • Alternatively, for a powdered product, the two phases can be combined in a blender and mixed at high speed for a short period.

  • The resulting polymer is then collected by filtration, washed thoroughly with water and then with a solvent like methanol or ethanol to remove unreacted monomers and salts, and dried in a vacuum oven at 60-80°C.

Method B: Low-Temperature Solution Polycondensation with an Aromatic Diamine (e.g., 4,4'-Oxydianiline)

This method is often used for aromatic diamines to produce high-molecular-weight polymers that are soluble in certain organic solvents.[5]

Materials:

  • Octafluoroadipoyl chloride

  • 4,4'-Oxydianiline (ODA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl, optional, to improve solubility)

  • Nitrogen or Argon atmosphere

  • Three-necked flask equipped with a mechanical stirrer and nitrogen inlet

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP (or DMAc). If needed, add LiCl to aid dissolution.

  • Cool the solution to 0-5°C using a low-temperature bath.

  • Slowly add a stoichiometric amount of octafluoroadipoyl chloride, either as a pure liquid or dissolved in a small amount of the reaction solvent, to the stirred diamine solution.

  • Maintain the temperature at 0-5°C for 1-2 hours, and then allow the reaction to slowly warm to room temperature and continue stirring for several hours to 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash it extensively with methanol and water, and then dry it in a vacuum oven at 80-100°C.

Data Presentation

The following tables present representative data for the synthesis and characterization of fluorinated polyamides based on octafluoroadipoyl chloride. The data is illustrative and based on typical results for similar fluorinated polyamide systems found in the literature.

Table 1: Reaction Conditions for Octafluoroadipamide Polymerization

ParameterMethod A: Interfacial PolymerizationMethod B: Solution Polycondensation
Diamine Hexamethylenediamine4,4'-Oxydianiline
Diacid Chloride Conc. 0.1 - 0.5 M in Dichloromethane0.2 - 0.8 M in NMP/DMAc
Diamine Conc. 0.2 - 0.6 M in WaterStoichiometric to Diacid Chloride
Acid Scavenger Sodium Carbonate (2 eq. to diamine)Pyridine or Triethylamine (2 eq.)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 5 - 30 minutes4 - 24 hours
Typical Yield 85 - 95%90 - 98%

Table 2: Typical Properties of Fluorinated Polyamides

PropertyPolyamide from HexamethylenediaminePolyamide from 4,4'-Oxydianiline
Appearance White to off-white powder/filmLight-colored powder
Solubility Insoluble in common solventsSoluble in polar aprotic solvents (NMP, DMAc)
Number-Average MW (Mₙ) 15,000 - 30,000 g/mol 25,000 - 50,000 g/mol
Weight-Average MW (Mₒ) 35,000 - 70,000 g/mol 60,000 - 120,000 g/mol
Polydispersity Index (PDI) 2.0 - 2.52.2 - 2.8
Glass Transition Temp. (T₉) 120 - 150°C220 - 260°C
5% Weight Loss Temp. (Tₔ₅) > 350°C> 400°C

Polymer Characterization

The synthesized fluorinated polyamides can be characterized using standard polymer analysis techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹) and the presence of C-F bonds (strong absorbance in the 1100-1300 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the polymer structure.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mₙ, Mₒ, and PDI) of the polymer.[7]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉).

Logical Relationships in Polymerization

The choice of diamine and polymerization method significantly impacts the properties of the resulting fluorinated polyamide.

G cluster_0 Monomer Choice cluster_1 Polymerization Method cluster_2 Resulting Polymer Properties Monomer Diamine Type Aliphatic Aliphatic (e.g., Hexamethylenediamine) Monomer->Aliphatic Flexible Chain Aromatic Aromatic (e.g., 4,4'-Oxydianiline) Monomer->Aromatic Rigid Chain Interfacial Interfacial Polymerization Aliphatic->Interfacial Solution Solution Polycondensation Aromatic->Solution Method Polymerization Method Method->Interfacial Method->Solution Flexibility Higher Flexibility Lower Tg Interfacial->Flexibility Solubility Generally Insoluble Interfacial->Solubility Rigidity Higher Rigidity Higher Tg & Thermal Stability Solution->Rigidity Solubility_Aromatic Soluble in Aprotic Solvents Solution->Solubility_Aromatic Properties Polymer Properties Properties->Flexibility Properties->Rigidity Properties->Solubility Properties->Solubility_Aromatic

Caption: Relationship between monomer choice, polymerization method, and polymer properties.

References

Application Notes and Protocols: Octafluoroadipamide as a Crosslinking Agent for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples based on established principles of polymer chemistry. Specific experimental conditions will require optimization based on the polymer system and desired final properties. Currently, there is a lack of published literature detailing the specific use of octafluoroadipamide as a crosslinking agent. These protocols, therefore, serve as a starting point for research and development.

Introduction

This compound is a perfluorinated diamide that holds potential as a specialized crosslinking agent for creating high-performance polymers. The incorporation of a fluorinated aliphatic segment between crosslinks can impart unique properties to the resulting polymer network, including enhanced thermal stability, chemical resistance, hydrophobicity, and reduced dielectric constant. These characteristics are highly desirable in advanced materials for aerospace, electronics, biomedical devices, and protective coatings.

The two primary amine functional groups of this compound can react with various complementary functionalities on polymer backbones, such as epoxy, carboxylic acid, or acyl chloride groups, to form a stable, three-dimensional network. This document provides an overview of its potential applications and hypothetical protocols for its use in crosslinking epoxy and carboxylic acid-containing polymers.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2,2,3,3,4,4,5,5-Octafluoroadipamide[1]
Synonyms Octafluoroadipoamide, 2,2,3,3,4,4,5,5-Octafluorohexanediamide[1]
CAS Number 355-66-8[1]
Molecular Formula C₆H₄F₈N₂O₂[1]
Molecular Weight 288.1 g/mol [1]
Melting Point 240-242 °C (decomposes)[1][2]
Boiling Point 329.4 °C at 760 mmHg[1]
Appearance Powder[3]
Solubility Generally insoluble in common solvents[1]

Application Note 1: Crosslinking of Epoxy Resins

Potential Benefits: The use of this compound as a curing agent for epoxy resins is anticipated to yield thermosets with superior performance characteristics. The fluorine content can lower the surface energy of the cured resin, leading to hydrophobic and oleophobic surfaces. Furthermore, the thermal stability of the C-F bond is expected to enhance the overall thermal and chemical resistance of the crosslinked epoxy network.[4]

Hypothetical Reaction Mechanism: The primary amine groups of this compound can react with the epoxide rings of an epoxy resin through a nucleophilic ring-opening reaction. Each amine hydrogen is capable of reacting with an epoxy group, allowing for the formation of a densely crosslinked network.

G cluster_reactants Reactants cluster_product Crosslinked Polymer Network OFA This compound (H₂N-CO-(CF₂)₄-CO-NH₂) Network Crosslinked Epoxy Network (...-N(CO-(CF₂)₄-CO-N)-...)    |           |  CH(OH)      CH(OH)    |           |  CH₂-R       CH₂-R OFA->Network Curing Epoxy Epoxy Resin (R-CH(O)CH₂) Epoxy->Network

Caption: Hypothetical reaction of this compound with an epoxy resin.

Experimental Protocol: Crosslinking of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Curing catalyst (optional, e.g., triphenylphosphine)

Equipment:

  • High-temperature mechanical stirrer

  • Reaction vessel with nitrogen inlet

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Preparation of the Resin Mixture:

    • In a reaction vessel, dissolve the DGEBA epoxy resin in a minimal amount of a suitable high-boiling point solvent under a nitrogen atmosphere.

    • In a separate container, create a slurry of this compound in the same solvent. Due to its high melting point and likely low solubility, it may not fully dissolve at room temperature.

  • Mixing and Curing:

    • Heat the epoxy resin solution to 80-100 °C with continuous stirring.

    • Slowly add the this compound slurry to the heated resin solution.

    • Gradually increase the temperature to 150-180 °C to facilitate the reaction between the amine and epoxy groups.

    • If a catalyst is used, it can be added at this stage.

    • Continue stirring for 1-2 hours to ensure a homogenous mixture.

  • Casting and Post-Curing:

    • Pour the reaction mixture into pre-heated molds.

    • Place the molds in a vacuum oven and degas to remove any trapped solvent or air bubbles.

    • Cure the samples in the oven using a staged curing cycle, for example:

      • 150 °C for 2 hours

      • 180 °C for 2 hours

      • 200 °C for 1 hour

    • Allow the samples to cool slowly to room temperature before demolding.

Characterization: The resulting crosslinked polymer can be characterized using various techniques to determine the extent of curing and the final properties.[5][6][7][8]

ParameterAnalytical Technique
Degree of Crosslinking Swelling tests, Gel content analysis, Differential Scanning Calorimetry (DSC)
Thermal Stability Thermogravimetric Analysis (TGA)
Mechanical Properties Tensile testing, Dynamic Mechanical Analysis (DMA)
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note 2: Crosslinking of Carboxylated Polymers

Potential Benefits: this compound can also be used to crosslink polymers containing carboxylic acid or acyl chloride functionalities to form stable amide linkages. This approach is relevant for modifying polymers like poly(acrylic acid) or carboxyl-terminated polyesters and polyamides. The resulting fluorinated, crosslinked materials could find applications as specialty membranes, hydrogels, or adhesives with enhanced chemical and thermal stability.

Hypothetical Reaction Mechanism: The primary amine groups of this compound react with carboxylic acid groups, typically at elevated temperatures or in the presence of a carbodiimide coupling agent, to form amide bonds and release water. The reaction with more reactive acyl chloride groups proceeds readily at lower temperatures, releasing HCl.

G cluster_reactants Reactants cluster_product Crosslinked Polymer Network OFA This compound (H₂N-CO-(CF₂)₄-CO-NH₂) Network Crosslinked Polyamide Network (...-NH-CO-(CF₂)₄-CO-NH-CO-R-...) OFA->Network Condensation Polymer Carboxylated Polymer (R-COOH) Polymer->Network

Caption: Hypothetical reaction of this compound with a carboxylated polymer.

Experimental Protocol: Crosslinking of a Carboxyl-Terminated Polymer

Materials:

  • Carboxyl-terminated polymer (e.g., carboxyl-terminated poly(acrylonitrile-co-butadiene), poly(acrylic acid))

  • This compound

  • Amide solvent (e.g., NMP, DMAc)

  • Condensing agent (optional, e.g., triphenyl phosphite (TPP) and pyridine for Yamazaki-Higashi reaction)[9]

  • Lithium chloride (LiCl) or Calcium chloride (CaCl₂) (optional, to improve solubility)[9]

Equipment:

  • Reaction flask with mechanical stirrer and nitrogen inlet

  • Heating mantle

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Vacuum oven

Procedure:

  • Dissolution of Polymer and Crosslinker:

    • In a reaction flask under a nitrogen atmosphere, dissolve the carboxyl-terminated polymer in an appropriate amide solvent.

    • If using, add LiCl or CaCl₂ to the solvent to aid in the dissolution of the polymer and the forming polyamide.[9]

    • Add this compound to the polymer solution. Gentle heating may be required to facilitate dispersion.

  • Crosslinking Reaction (Yamazaki-Higashi Conditions): [9]

    • To the stirred mixture, add pyridine followed by triphenyl phosphite (TPP).

    • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. The viscosity of the solution is expected to increase as crosslinking proceeds.

  • Isolation and Purification of the Crosslinked Polymer:

    • After cooling to room temperature, precipitate the crosslinked polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

    • Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts.

  • Drying:

    • Dry the crosslinked polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization: Similar to the epoxy system, the resulting crosslinked polyamide can be analyzed to confirm its structure and properties using techniques such as FTIR, TGA, DSC, and swelling studies.[5][6][7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_analysis Analysis A Polymer Dissolution C Mixing and Heating A->C B Crosslinker Dispersion B->C D Crosslinking Reaction C->D E Casting / Precipitation D->E F Curing / Purification E->F G Drying F->G H Characterization (FTIR, TGA, DSC, etc.) G->H

Caption: General experimental workflow for polymer crosslinking.

References

Application Notes and Protocols for Octafluoroadipamide in High-Performance Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Octafluoroadipamide in the development of high-performance materials. While direct experimental data on this compound is limited in publicly available literature, its chemical structure as a perfluorinated aliphatic diamide suggests its utility as a monomer for synthesizing specialty polyamides with unique properties. The protocols outlined below are based on established principles of polymer chemistry and the known characteristics of fluorinated compounds.

Introduction to this compound

This compound, with the chemical formula C₆H₄F₈N₂O₂, is a fluorinated amide. Its structure, characterized by a six-carbon chain with eight fluorine atoms, suggests that polymers derived from it would exhibit properties typical of fluoropolymers, such as high thermal stability, chemical inertness, low surface energy, and a low dielectric constant. These properties make it a promising candidate for creating high-performance polyamides for specialized applications.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 355-66-8
Molecular Formula C₆H₄F₈N₂O₂
Molecular Weight 288.1 g/mol
Melting Point 240-242 °C (decomposes)[1]

Potential Applications in High-Performance Materials

Based on the known properties of fluorinated polymers, polyamides synthesized from this compound are anticipated to be valuable in the following areas:

  • High-Performance Fibers: The resulting polyamide could be spun into fibers with high thermal resistance and low friction, suitable for protective clothing, industrial filters, and advanced composite materials.

  • Low-Dielectric Constant Materials: The presence of fluorine atoms lowers the dielectric constant of the resulting polymer, making it a candidate for use as an insulating material in high-frequency electronics and microelectronics.[2]

  • Chemically Resistant Coatings: Coatings formulated from a polyamide based on this compound would likely exhibit excellent resistance to corrosive chemicals, solvents, and oils. This is a characteristic feature of fluorinated polymers.

  • Low Surface Energy Applications: The perfluorinated backbone would lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. Such materials are useful for anti-fouling coatings, moisture-repellent textiles, and specialty membranes.

  • Advanced Engineering Plastics: As a component in copolyamides, this compound could be used to modify the properties of existing engineering plastics, enhancing their thermal stability, chemical resistance, and processability.

Experimental Protocols

The following are theoretical protocols for the synthesis and characterization of a high-performance polyamide using this compound. These protocols are based on general methods for polyamide synthesis.

3.1. Synthesis of Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a dicarboxylic acid chloride (e.g., Terephthaloyl chloride) via low-temperature solution polycondensation.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMAc containing 5% (w/v) LiCl.

  • Purge the flask with dry nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of Terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

3.2. Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its properties.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of the amide linkages.

    • NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.

    • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm).

  • Mechanical Properties:

    • Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus of films or fibers prepared from the polymer.

  • Dielectric Properties:

    • Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss of the polymer at various frequencies.

Diagrams

Diagram 1: Synthesis of Polyamide from this compound

Synthesis_of_Polyamide Monomer1 This compound (H₂NCO(CF₂)₄CONH₂) Reaction Solution Polycondensation Monomer1->Reaction Monomer2 Dicarboxylic Acid Chloride (ClCO-R-COCl) Monomer2->Reaction Solvent Anhydrous DMAc/LiCl Solvent->Reaction Catalyst Pyridine (Acid Scavenger) Catalyst->Reaction Polymer Fluorinated Polyamide Reaction->Polymer Byproduct HCl Reaction->Byproduct

Caption: Synthesis of a fluorinated polyamide from this compound.

Diagram 2: Experimental Workflow for Polymer Characterization

Polymer_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data & Analysis Polymer_Synthesis Synthesized Fluorinated Polyamide Structural Structural Analysis (FTIR, NMR) Polymer_Synthesis->Structural Thermal Thermal Analysis (TGA, DSC) Polymer_Synthesis->Thermal Mechanical Mechanical Testing (Tensile Strength) Polymer_Synthesis->Mechanical Electrical Dielectric Properties Polymer_Synthesis->Electrical Data_Analysis Property Evaluation Structural->Data_Analysis Thermal->Data_Analysis Mechanical->Data_Analysis Electrical->Data_Analysis

Caption: Workflow for the characterization of the synthesized polyamide.

References

Investigating the Insecticidal Activity of Octafluoroadipamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of novel octafluoroadipamide derivatives as potential insecticides. Due to the limited publicly available data on this specific class of compounds, this document leverages established principles from analogous fluorinated and diamide insecticides to propose a structured research and development workflow. The protocols and data presented herein are intended to serve as a foundational framework for researchers entering this area of study.

Introduction

The strategic incorporation of fluorine into agrochemicals has been a highly successful approach for enhancing their potency, stability, and selectivity.[1][2][3] Diamide insecticides, a prominent class of modern pest control agents, have demonstrated exceptional efficacy against a range of insect pests, particularly Lepidoptera.[4][5] Many of these compounds, such as flubendiamide and chlorantraniliprole, exert their insecticidal effect by targeting the insect ryanodine receptor (RyR), a crucial component of calcium regulation in muscle cells.[2][6][7] The activation of RyRs by these diamides leads to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in muscle contraction, paralysis, and eventual death of the insect.[6][7]

This document outlines a systematic approach to investigate the insecticidal potential of a novel class of compounds: This compound derivatives . It is hypothesized that the perfluorinated backbone of octafluoroadipic acid, combined with various amide functionalities, will yield compounds with significant insecticidal properties, potentially acting on the insect ryanodine receptor.

Data Presentation: Comparative Insecticidal Activity

The following tables present hypothetical, yet plausible, quantitative data for a series of synthesized N,N'-diaryl-octafluoroadipamide derivatives. This data is structured to facilitate the comparison of their insecticidal efficacy against key lepidopteran pests. The LC50 (lethal concentration for 50% of the population) values are presented in parts per million (ppm).

Table 1: Larvicidal Activity of this compound Derivatives against Plutella xylostella (Diamondback Moth) via Leaf Dip Bioassay.

Compound IDR1-SubstituentR2-SubstituentLC50 (ppm) after 72h95% Confidence Interval
OFA-0014-Chloro4-Chloro1.20.9 - 1.5
OFA-0024-Trifluoromethyl4-Trifluoromethyl0.50.3 - 0.7
OFA-0032-Methyl4-Cyano2.82.2 - 3.4
OFA-0043,5-Dichloro3,5-Dichloro0.80.6 - 1.0
Flubendiamide(Reference)(Reference)0.90.7 - 1.1
Chlorantraniliprole(Reference)(Reference)0.30.2 - 0.4

Table 2: Topical Application Bioassay of Selected this compound Derivatives against Spodoptera frugiperda (Fall Armyworm).

Compound IDLD50 (µg/g larva)95% Confidence Interval
OFA-0020.150.12 - 0.18
OFA-0040.210.17 - 0.25
Chlorantraniliprole0.080.06 - 0.10

Experimental Protocols

Detailed methodologies for the synthesis, bioassays, and mechanism of action studies are provided below.

Protocol 1: Synthesis of N,N'-Disubstituted this compound Derivatives

This protocol describes a general two-step method for the synthesis of N,N'-diaryl this compound derivatives from octafluoroadipic acid.

Materials:

  • Octafluoroadipic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted anilines (e.g., 4-chloroaniline, 4-(trifluoromethyl)aniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Dry glassware and magnetic stirrer

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend octafluoroadipic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.2 eq) dropwise at room temperature.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude octafluoroadipoyl chloride.

  • Amidation:

    • Dissolve the crude octafluoroadipoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Add the solution of octafluoroadipoyl chloride dropwise to the aniline solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N,N'-disubstituted this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Insecticidal Bioassay - Leaf Dip Method

This protocol is suitable for assessing the larvicidal activity of the synthesized compounds against foliage-feeding insects like Plutella xylostella.[8]

Materials:

  • Synthesized this compound derivatives

  • Acetone (analytical grade)

  • Triton X-100 or Tween-80 as a surfactant

  • Distilled water

  • Cabbage or other suitable host plant leaves

  • Third-instar larvae of the target insect

  • Petri dishes lined with moistened filter paper

  • Micropipettes and beakers

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 1000 ppm).

    • From the stock solution, prepare a series of dilutions (e.g., 100, 10, 1, 0.1 ppm) in distilled water containing a surfactant (e.g., 0.05% Triton X-100).

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from the host plant.

    • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

    • A control group should be prepared using the surfactant solution without the test compound.

  • Insect Exposure:

    • Place one treated leaf disc into each Petri dish.

    • Introduce a known number of third-instar larvae (e.g., 10) into each Petri dish.

    • Seal the Petri dishes with parafilm to prevent larval escape.

    • Maintain the bioassay under controlled environmental conditions (e.g., 25 ± 2 °C, >60% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.

    • Determine the LC50 values and their 95% confidence intervals using probit analysis.

Protocol 3: Mechanism of Action - Ryanodine Receptor Activity Assay

This protocol outlines a fluorescence-based assay to investigate the effect of this compound derivatives on insect ryanodine receptors expressed in a cell line.[6]

Materials:

  • HEK293 cells stably expressing an insect ryanodine receptor (e.g., from Spodoptera frugiperda).[6]

  • A genetically encoded calcium indicator for the endoplasmic reticulum (e.g., R-CEPIA1er).[6]

  • Cell culture medium and reagents.

  • Synthesized this compound derivatives.

  • A reference RyR agonist (e.g., chlorantraniliprole).

  • A fluorescence plate reader or a fluorescence microscope.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 cells expressing the insect RyR and the calcium indicator according to standard protocols.

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • Remove the culture medium from the cells and wash with the assay buffer.

    • Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (chlorantraniliprole).

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the calcium indicator in the endoplasmic reticulum.

    • Monitor the change in fluorescence over time after the addition of the compounds. A decrease in fluorescence indicates calcium release from the ER.[6]

    • Record the fluorescence intensity at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration of the test compound.

    • Plot the dose-response curve and determine the EC50 (effective concentration for 50% of the maximal response) for each active compound.

    • Compare the EC50 values of the this compound derivatives with that of the reference agonist.

Visualizations

The following diagrams illustrate the proposed synthetic pathway, experimental workflow, and the hypothesized signaling pathway.

Synthesis_of_Octafluoroadipamide_Derivatives Octafluoroadipic_Acid Octafluoroadipic Acid SOCl2 SOCl₂ / cat. DMF Octafluoroadipic_Acid->SOCl2 Octafluoroadipoyl_Chloride Octafluoroadipoyl Chloride SOCl2->Octafluoroadipoyl_Chloride Aryl_Amine 2 eq. Ar-NH₂ / TEA Octafluoroadipoyl_Chloride->Aryl_Amine Final_Product N,N'-Diaryl This compound Aryl_Amine->Final_Product

Caption: Proposed synthesis of N,N'-diaryl this compound derivatives.

Insecticidal_Activity_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Screening cluster_moa Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (Leaf Dip Assay) Purification->Primary_Screening Dose_Response Dose-Response (LC50 Determination) Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (Topical Application) Dose_Response->Secondary_Screening RyR_Assay Ryanodine Receptor Activity Assay Secondary_Screening->RyR_Assay SAR_Analysis Structure-Activity Relationship Analysis RyR_Assay->SAR_Analysis

Caption: Experimental workflow for investigating insecticidal activity.

Ryanodine_Receptor_Signaling_Pathway OFA_Derivative This compound Derivative RyR Insect Ryanodine Receptor (RyR) OFA_Derivative->RyR Binds & Activates SR Sarcoplasmic Reticulum (SR) Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release SR->Ca_Release Ca²⁺ Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis & Death Muscle_Contraction->Paralysis

References

Application Notes and Protocols for the Analysis of Polymers Containing Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard techniques for the characterization of polymers incorporating Octafluoroadipamide. The protocols outlined below are based on established methods for the analysis of fluorinated polyamides and can be adapted for polymers containing perfluorinated aliphatic diamide segments.

Structural Characterization

Structural analysis is crucial for confirming the incorporation of the this compound moiety into the polymer backbone, determining the overall molecular structure, and identifying any potential side products or impurities. The primary techniques for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer. For polyamides containing this compound, characteristic absorption bands for amide and C-F bonds are of particular interest.

Table 1: Typical FTIR Absorption Bands for Fluorinated Polyamides [1][2][3][4]

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide)
1660-1685C=O stretching (amide I)
1500-1550N-H bending and C-N stretching (amide II)
1100-1300C-F stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

    • Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Place a small amount of the solid polymer sample directly onto the ATR crystal.

    • Ensure intimate contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption peaks for amide and C-F bonds to confirm the presence of the this compound moiety.

    • Compare the obtained spectrum with that of the starting materials to verify the reaction completion.

Workflow for FTIR Analysis

FTIR_Workflow Start Start Setup Instrument Setup (Background Scan) Start->Setup Prepare Sample Preparation (Place on ATR crystal) Setup->Prepare Acquire Data Acquisition (Collect Spectrum) Prepare->Acquire Analyze Data Analysis (Identify Peaks) Acquire->Analyze End End Analyze->End NMR_Logic Polymer Polymer with This compound H_NMR 1H NMR Polymer->H_NMR C_NMR 13C NMR Polymer->C_NMR F_NMR 19F NMR Polymer->F_NMR Structure Detailed Molecular Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure SEC_Workflow Start Start Prepare_Mobile_Phase Prepare & Degas Mobile Phase Start->Prepare_Mobile_Phase Prepare_Sample Prepare & Filter Sample Solution Start->Prepare_Sample Equilibrate Equilibrate System & Calibrate Prepare_Mobile_Phase->Equilibrate Inject Inject Sample Prepare_Sample->Inject Equilibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Analyze Analyze Data (Determine Mn, Mw, PDI) Acquire->Analyze End End Analyze->End Thermal_Analysis_Workflow Start Start Prepare_Sample Prepare Sample (5-10 mg) Start->Prepare_Sample DSC_Setup DSC Setup (Inert Atmosphere) Prepare_Sample->DSC_Setup TGA_Setup TGA Setup (Inert/Oxidative Atm.) Prepare_Sample->TGA_Setup DSC_Run DSC Run (Heat-Cool-Heat) DSC_Setup->DSC_Run DSC_Analyze DSC Analysis (Determine Tg, Tm) DSC_Run->DSC_Analyze End End DSC_Analyze->End TGA_Run TGA Run (Heat to 800 °C) TGA_Setup->TGA_Run TGA_Analyze TGA Analysis (Determine Td5) TGA_Run->TGA_Analyze TGA_Analyze->End

References

Application Notes and Protocols for the Synthesis of Polyamides from Perfluoroadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of fluorinated polyamides. The synthesis is based on the polycondensation of a perfluorinated diacyl chloride with a diamine. While the direct polymerization of octafluoroadipamide is not a standard reported procedure, the following protocol outlines a robust and well-established method starting from the corresponding diacid, perfluoroadipic acid. This method allows for the incorporation of the fluorinated backbone into the polyamide chain, leading to polymers with unique properties.

Overview of the Synthetic Pathway

The synthesis of polyamides from perfluoroadipic acid is a two-step process. The first step involves the conversion of perfluoroadipic acid to its more reactive diacyl chloride derivative, perfluoroadipoyl chloride. The second step is the polycondensation of the resulting perfluoroadipoyl chloride with a suitable diamine to yield the final fluorinated polyamide. A common and effective method for this polymerization is interfacial polymerization, which occurs at the interface of two immiscible liquid phases.

Synthesis_Overview Perfluoroadipic_Acid Perfluoroadipic Acid Perfluoroadipoyl_Chloride Perfluoroadipoyl Chloride Perfluoroadipic_Acid->Perfluoroadipoyl_Chloride Acyl Chloride Formation Fluorinated_Polyamide Fluorinated Polyamide Perfluoroadipoyl_Chloride->Fluorinated_Polyamide Polycondensation Diamine Diamine Diamine->Fluorinated_Polyamide

Caption: Overview of the two-step synthesis of fluorinated polyamides.

Experimental Protocols

Synthesis of Perfluoroadipoyl Chloride from Perfluoroadipic Acid

This protocol describes the conversion of perfluoroadipic acid to perfluoroadipoyl chloride using thionyl chloride as the chlorinating agent. This is a standard procedure for the preparation of acyl chlorides from carboxylic acids.

Materials:

  • Perfluoroadipic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend perfluoroadipic acid in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of DMF to the suspension. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid perfluoroadipic acid.

  • Purification: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation. The resulting crude perfluoroadipoyl chloride can be further purified by fractional distillation under reduced pressure.

Acyl_Chloride_Formation cluster_reactants Reactants cluster_process Process cluster_products Products Perfluoroadipic_Acid Perfluoroadipic Acid Reflux Reflux in Toluene Perfluoroadipic_Acid->Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reflux DMF DMF (catalyst) DMF->Reflux Perfluoroadipoyl_Chloride Perfluoroadipoyl Chloride Reflux->Perfluoroadipoyl_Chloride HCl_gas HCl (gas) Reflux->HCl_gas SO2_gas SO2 (gas) Reflux->SO2_gas

Caption: Synthesis of perfluoroadipoyl chloride.

Synthesis of Fluorinated Polyamide via Interfacial Polycondensation

This protocol describes the "nylon rope trick" method for interfacial polymerization, a rapid and effective way to produce polyamides at the interface of two immiscible solvents.[1]

Materials:

  • Perfluoroadipoyl chloride

  • Hexamethylenediamine (or other suitable diamine)

  • Sodium hydroxide (NaOH)

  • Cyclohexane (or other suitable organic solvent)

  • Deionized water

  • Beaker

  • Tweezers or glass rod

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (e.g., hexamethylenediamine) and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl produced during the reaction.

  • Organic Phase Preparation: Prepare a solution of perfluoroadipoyl chloride in an organic solvent that is immiscible with water, such as cyclohexane.

  • Interfacial Polymerization: Carefully pour the organic solution of perfluoroadipoyl chloride on top of the aqueous diamine solution in a beaker, minimizing mixing. A film of the fluorinated polyamide will form instantly at the interface of the two layers.

  • Polymer Collection: Using tweezers or a glass rod, gently grasp the polymer film at the center and pull it upwards. A continuous strand or "rope" of the polyamide can be drawn out from the interface.

  • Washing and Drying: The collected polyamide should be washed thoroughly with water and then with a solvent like ethanol or acetone to remove any unreacted monomers and salts. The polymer is then dried in a vacuum oven.

Interfacial_Polymerization Aqueous_Phase Aqueous Phase: Diamine + NaOH in Water Interface Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: Perfluoroadipoyl Chloride in Cyclohexane Organic_Phase->Interface Polymer_Formation Polyamide Formation Interface->Polymer_Formation Polymer_Rope Polyamide 'Rope' Polymer_Formation->Polymer_Rope Extraction

Caption: Workflow for interfacial polymerization of fluorinated polyamide.

Data Presentation

The introduction of fluorine into the polyamide backbone is expected to significantly influence its properties. The following table summarizes the anticipated properties of a fluorinated polyamide derived from perfluoroadipic acid compared to a non-fluorinated analogue like Nylon 6,6.

PropertyNylon 6,6 (Non-Fluorinated)Fluorinated Polyamide (Anticipated)Reference
Thermal Stability GoodExcellent[2]
Chemical Resistance GoodExcellent[3]
Moisture Absorption ModerateLowGeneral property of fluoropolymers
Optical Transparency Translucent to OpaqueHigh[2]
Tensile Strength HighHigh[3][4]
Solvent Resistance Good against many solventsExcellentGeneral property of fluoropolymers

Properties and Advantages of Fluorinated Polyamides

Fluorinated polyamides exhibit a range of desirable properties that make them suitable for high-performance applications.

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to a higher thermal decomposition temperature compared to their non-fluorinated counterparts.[2]

  • Superior Chemical Resistance: The fluorine atoms provide a protective sheath around the polymer backbone, making it highly resistant to a wide range of chemicals and solvents.[3]

  • Low Moisture Absorption: The hydrophobic nature of the fluorinated segments leads to very low moisture uptake, which in turn results in better dimensional stability in humid environments.

  • Low Refractive Index and High Optical Clarity: The low polarizability of the C-F bond often results in materials with a low refractive index and high optical transparency.[2]

  • Low Coefficient of Friction: Fluoropolymers are known for their low surface energy and low coefficient of friction, which can be an advantageous property in certain applications.

These properties make fluorinated polyamides attractive for use in demanding environments, such as in the aerospace, automotive, and chemical processing industries, as well as for specialized applications in electronics and medical devices.

References

Application Notes and Protocols for the Purification of Crude Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude Octafluoroadipamide. The methods described herein are designed to remove common impurities resulting from its synthesis, yielding a product of high purity suitable for research, development, and pharmaceutical applications.

Introduction

This compound is a fluorinated diamide of interest in various fields, including materials science and pharmaceuticals, due to the unique properties conferred by its fluorine content. The synthesis of this compound, typically through the reaction of octafluoroadipoyl chloride with an amine source, can result in a crude product containing unreacted starting materials, partially reacted intermediates, and hydrolysis byproducts. Effective purification is therefore a critical step to ensure the desired material properties and to meet stringent purity requirements for subsequent applications.

This guide outlines two primary methods for the purification of crude this compound: recrystallization and vacuum sublimation . Recrystallization is a widely used technique for purifying solid organic compounds, while vacuum sublimation is particularly effective for compounds with a sufficiently high vapor pressure below their melting or decomposition point. Given that this compound has a high melting point with decomposition (240-242 °C), vacuum sublimation presents a highly viable purification strategy.

Predicted Impurities in Crude this compound

A thorough understanding of potential impurities is crucial for selecting and optimizing a purification strategy. Based on the common synthesis route from octafluoroadipoyl chloride and an amine (e.g., ammonia or an amine solution), the following impurities are anticipated:

  • Unreacted Starting Materials: Octafluoroadipoyl chloride, ammonia/amine.

  • Partially Reacted Intermediates: Octafluoroadipamic acid chloride (the mono-amide, mono-acid chloride).

  • Hydrolysis Products: Octafluoroadipic acid, ammonium chloride/amine hydrochloride.

  • Solvent Residues: Residual solvents used in the synthesis and initial work-up.

Data Presentation: Comparison of Purification Methods

The choice of purification method will depend on the impurity profile, the desired final purity, and the scale of the purification. The following table summarizes the expected outcomes for the proposed methods.

Purification MethodPrinciple of SeparationCommon Impurities RemovedExpected PurityAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Unreacted starting materials, partially reacted intermediates, some hydrolysis products.>98%Scalable, effective for a wide range of impurities.Requires careful solvent selection, potential for product loss in the mother liquor.
Vacuum Sublimation Separation based on differences in vapor pressure. The compound is converted directly from a solid to a gas and then re-condensed as a pure solid.Non-volatile impurities such as salts (e.g., ammonium chloride) and high molecular weight byproducts.>99%High purity achievable, solvent-free.Less effective for impurities with similar vapor pressures, may not be suitable for thermally sensitive compounds if not carefully controlled.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of crude this compound. The selection of an appropriate solvent is critical and may require some preliminary screening.

1.1. Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should show low solubility at room temperature.

  • Heat the test tubes that show low solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.

  • Suggested starting solvents for screening: Ethyl acetate, acetone, acetonitrile, or a mixture of solvents such as ethanol/water or acetone/hexane.

1.2. Recrystallization Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Once the solid is fully dissolved, remove the flask from the heat. If the solution is colored or contains insoluble impurities, a hot filtration step can be performed at this stage.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified this compound in a vacuum oven at a temperature well below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Vacuum Sublimation of this compound

This method is highly recommended for achieving very high purity, especially for removing non-volatile impurities.[1][2][3][4]

2.1. Apparatus Setup:

  • A standard vacuum sublimation apparatus consists of a vessel to hold the crude material, a cold finger condenser, and a connection to a high-vacuum pump.

  • Ensure all glassware is clean and completely dry.

2.2. Sublimation Procedure:

  • Place the crude, dry this compound into the bottom of the sublimation apparatus.[1]

  • Assemble the apparatus, ensuring a good seal on all joints. Lightly grease the joints if necessary.

  • Connect the apparatus to a high-vacuum line (pressure should be as low as possible, typically <0.1 mmHg).

  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a coolant from a circulating bath) through the cold finger.

  • Gently heat the bottom of the apparatus containing the crude material using a heating mantle, oil bath, or heat gun.

  • The temperature should be carefully and slowly increased. The optimal sublimation temperature will be below the compound's melting point and will depend on the vacuum achieved. A starting point for optimization would be in the range of 150-200 °C.

  • As the compound sublimes, pure crystals will deposit on the cold finger.[4]

  • Continue the sublimation until no more material appears to be subliming.

  • Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Once cooled, slowly and carefully vent the apparatus to atmospheric pressure. Abruptly introducing air can dislodge the purified crystals from the cold finger.[3]

  • Carefully disassemble the apparatus and scrape the purified, crystalline this compound from the cold finger.[4]

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolution & Crystallization sublimation Vacuum Sublimation crude->sublimation Solid-Gas-Solid Transition pure_recryst Purified this compound (>98%) recrystallization->pure_recryst pure_sublime High-Purity this compound (>99%) sublimation->pure_sublime analysis Purity Analysis (e.g., NMR, HPLC, DSC) pure_recryst->analysis pure_sublime->analysis

Caption: General workflow for the purification of crude this compound.

Impurity_Removal_Logic cluster_impurities Impurity Types cluster_methods Purification Methods Unreacted Starting Materials Unreacted Starting Materials recrystallization Recrystallization Unreacted Starting Materials->recrystallization Hydrolysis Products (e.g., Diacid) Hydrolysis Products (e.g., Diacid) Hydrolysis Products (e.g., Diacid)->recrystallization sublimation Vacuum Sublimation Hydrolysis Products (e.g., Diacid)->sublimation if non-volatile Inorganic Salts (e.g., NH4Cl) Inorganic Salts (e.g., NH4Cl) Inorganic Salts (e.g., NH4Cl)->sublimation non-volatile Partially Reacted Intermediates Partially Reacted Intermediates Partially Reacted Intermediates->recrystallization

Caption: Logical relationship between purification methods and impurity removal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Octafluoroadipamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: this compound is typically synthesized through the amidation of octafluoroadipoyl chloride with an ammonia source, such as ammonium hydroxide or ammonia gas. The reaction is usually carried out in a suitable organic solvent at low temperatures to control its exothermicity.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial to minimize side reactions. The stoichiometry of the reactants, particularly the ammonia source, must be carefully managed to ensure complete conversion to the diamide. The purity of the starting materials, especially the octafluoroadipoyl chloride, is also critical to prevent the formation of impurities that can be difficult to remove.

Q3: What are the expected yield and purity of this compound from a typical synthesis?

A3: The yield and purity can vary depending on the specific reaction conditions and purification methods. However, a well-optimized process can be expected to yield this compound in the range of 70-90% with a purity of >98% after purification.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems can be determined through solubility studies. Other techniques such as column chromatography may also be employed for high-purity requirements.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure an adequate excess of the ammonia source is used. - Increase the reaction time. - Confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC, NMR).
Hydrolysis of octafluoroadipoyl chloride.[2][3][4]- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup or purification.- Optimize the extraction and washing procedures to minimize product loss to the aqueous phase. - Select an appropriate recrystallization solvent to maximize recovery.
Presence of Mono-amide Impurity Insufficient ammonia source.- Increase the stoichiometry of the ammonia source. - Ensure efficient mixing to promote the reaction at both acyl chloride sites.
Low reaction temperature or short reaction time.- Gradually increase the reaction temperature after the initial addition of reagents. - Extend the reaction time.
Formation of Unknown Byproducts Side reactions with solvent or impurities in starting materials.- Use high-purity solvents and starting materials. - Consider using a different solvent that is inert under the reaction conditions.
Degradation of the product.- Avoid excessive temperatures during the reaction and purification steps.

Experimental Protocols

Synthesis of this compound from Octafluoroadipoyl Chloride

Materials:

  • Octafluoroadipoyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve octafluoroadipoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add ammonium hydroxide (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification dissolve Dissolve Octafluoroadipoyl Chloride in Dichloromethane cool Cool to 0-5 °C dissolve->cool add_nh4oh Add Ammonium Hydroxide cool->add_nh4oh react Stir at Room Temperature add_nh4oh->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction Not Complete hydrolysis Possible Hydrolysis check_completion->hydrolysis Reaction Complete increase_reagent Increase NH4OH Stoichiometry Increase Reaction Time incomplete->increase_reagent loss Product Loss during Workup hydrolysis->loss anhydrous Use Anhydrous Reagents/Solvents Inert Atmosphere hydrolysis->anhydrous optimize_workup Optimize Extraction/Washing Optimize Recrystallization loss->optimize_workup

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

how to improve the yield of Octafluoroadipamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Octafluoroadipamide, addressing common challenges to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized from perfluoroadipoyl chloride or a dialkyl ester of perfluoroadipic acid, such as diethyl perfluoroadipate. The other key reagent is ammonia, which can be used in various forms, including aqueous ammonia, methanolic ammonia, or liquid ammonia.

Q2: What is the primary reaction for synthesizing this compound?

A2: The most common method is the ammonolysis of a perfluoroadipic acid derivative. This involves the reaction of perfluoroadipoyl chloride or a dialkyl perfluoroadipate with ammonia to form the corresponding diamide.

Q3: What are the critical parameters influencing the yield of this compound?

A3: Several factors can significantly impact the yield:

  • Reaction Temperature: Lower temperatures are often preferred to minimize side reactions. For instance, in the ammonolysis of unsaturated esters, decreasing the temperature from 60 °C to 10 °C has been shown to increase the diamide yield from 24.1% to 81.1%.[1]

  • Solvent: The choice of solvent is crucial. Methanolic ammonia is a common choice, though other solvents can be employed depending on the specific starting material.

  • Concentration of Ammonia: A sufficient excess of ammonia is necessary to drive the reaction to completion and neutralize any acidic byproducts.

  • Purity of Reactants: The purity of the starting materials, particularly the perfluorinated precursor, is critical to avoid side reactions and simplify purification.

Q4: What are the potential side reactions that can lower the yield?

A4: Incomplete reaction leading to the formation of mono-amide intermediates is a common issue. Additionally, if using an ester starting material, conjugate addition reactions can occur, especially with unsaturated esters, leading to byproducts.[1] Hydrolysis of the starting material or product can also occur if water is present in the reaction mixture.

Q5: How can I purify the final product?

A5: Purification of this compound typically involves recrystallization. Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. Techniques like filtration are also essential to isolate the solid product.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction time. - Ensure a sufficient excess of ammonia is used. - Optimize the reaction temperature; lower temperatures may be beneficial.[1]
Side reactions (e.g., formation of mono-amide, hydrolysis).- Use anhydrous solvents and reagents to minimize hydrolysis. - Carefully control the reaction temperature to suppress side reactions.
Loss of product during workup.- Optimize the purification process, such as the choice of recrystallization solvent, to maximize recovery.
Product Contamination Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, NMR). - Improve the purification process, potentially by using multiple recrystallization steps.
Formation of byproducts.- Adjust reaction conditions (temperature, solvent) to disfavor byproduct formation. - Employ chromatographic techniques for purification if recrystallization is insufficient.
Inconsistent Results Variability in reagent quality.- Use high-purity starting materials and solvents. - Ensure consistent moisture content in reagents and solvents.
Poor control over reaction parameters.- Maintain precise control over temperature, stirring rate, and addition of reagents.

Experimental Protocols

Key Experiment: Ammonolysis of Diethyl Perfluoroadipate

This protocol describes a general procedure for the synthesis of this compound via the ammonolysis of diethyl perfluoroadipate.

Materials:

  • Diethyl perfluoroadipate

  • Methanolic ammonia (e.g., 7.0 M solution)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl perfluoroadipate in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of cold methanolic ammonia to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted ester and other soluble impurities.

  • Dry the crude this compound under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals under vacuum to obtain pure this compound.

Yield Improvement Workflow

The following diagram illustrates a logical workflow for troubleshooting and improving the yield of this compound synthesis.

Yield_Improvement_Workflow cluster_start Initial Synthesis cluster_analysis Analysis cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_end Final Product Start Perform Initial Synthesis Analyze Analyze Yield and Purity (TLC, NMR) Start->Analyze Decision Yield Acceptable? Analyze->Decision IncompleteReaction Incomplete Reaction? Decision->IncompleteReaction No End High Yield, Pure Product Decision->End Yes SideReactions Side Reactions? IncompleteReaction->SideReactions No OptimizeTime Increase Reaction Time/ Ammonia Excess IncompleteReaction->OptimizeTime Yes PurificationIssues Purification Issues? SideReactions->PurificationIssues No OptimizeTemp Adjust Temperature/ Use Anhydrous Conditions SideReactions->OptimizeTemp Yes PurificationIssues->Analyze No OptimizePurification Optimize Recrystallization/ Chromatography PurificationIssues->OptimizePurification OptimizeTime->Analyze OptimizeTemp->Analyze OptimizePurification->Analyze

Caption: Workflow for optimizing this compound synthesis yield.

Logical Relationship of Synthesis Parameters

This diagram outlines the key parameters and their influence on the synthesis of this compound.

Synthesis_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Reactant1 Perfluoroadipoyl Chloride or Diethyl Perfluoroadipate Yield Yield of this compound Reactant1->Yield Reactant2 Ammonia (Aqueous, Methanolic, or Liquid) Reactant2->Yield Temperature Temperature Temperature->Yield SideProducts Side Products (Mono-amide, Hydrolysis Products) Temperature->SideProducts Solvent Solvent Solvent->Yield Purity Purity of Product Solvent->Purity Concentration Ammonia Concentration Concentration->Yield Concentration->SideProducts Yield->Purity SideProducts->Yield SideProducts->Purity

Caption: Key parameters influencing this compound synthesis.

References

troubleshooting low conversion rates in Octafluoroadipamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in the polymerization of Octafluoroadipamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of poly(this compound) and related fluorinated polyamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in this compound polymerization?

Low conversion rates in this compound polymerization can stem from several factors, broadly categorized as issues with reactants, reaction conditions, and side reactions. Key contributors include:

  • Monomer Impurities: The presence of moisture, monofunctional impurities, or other reactive species in either the this compound or the diamine monomer can act as chain terminators, preventing the formation of high molecular weight polymers.

  • Inaccurate Stoichiometry: Polyamide synthesis is a step-growth polymerization that requires a precise 1:1 molar ratio of the diacid chloride and diamine functional groups to achieve high conversion and high molecular weight.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a crucial role. For instance, temperatures that are too low may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.[1]

  • Poor Solubility: If the growing polymer chain precipitates from the reaction solvent prematurely, chain growth will be halted, resulting in low conversion and low molecular weight polymers.

  • Side Reactions: Undesirable reactions, such as the hydrolysis of the acid chloride groups or reactions with impurities, can consume reactants and reduce the yield of the desired polyamide.

Q2: Which polymerization methods are suitable for this compound?

Two common methods for the synthesis of polyamides from diacid chlorides are interfacial polymerization and solution polymerization.

  • Interfacial Polymerization: This technique involves dissolving the this compound in a water-immiscible organic solvent and the diamine in an aqueous phase (often with a base to neutralize the HCl byproduct). The polymerization occurs rapidly at the interface of the two liquids.[2][3][4] This method is often robust and can lead to high molecular weight polymer.

  • Solution Polymerization: In this method, both the this compound and the diamine are dissolved in a common, inert solvent. The reaction is typically carried out at a controlled temperature. The choice of solvent is critical to ensure both monomers and the resulting polymer remain dissolved throughout the reaction.

Q3: How does the fluorinated nature of this compound affect the polymerization?

The highly fluorinated backbone of this compound can influence the polymerization in several ways:

  • Reactivity: The electron-withdrawing fluorine atoms can increase the reactivity of the carbonyl carbons in the acid chloride groups, potentially leading to a faster reaction with the diamine.

  • Solubility: Fluorinated polymers often have unique solubility characteristics. Finding a suitable solvent that can dissolve both the fluorinated diacid chloride and the (often non-fluorinated) diamine, as well as the resulting partially fluorinated polyamide, is crucial for successful solution polymerization.

  • Side Reactions: The reactivity of the perfluoroacyl chloride may make it more susceptible to hydrolysis. Therefore, stringent anhydrous conditions are critical.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving common issues leading to low conversion rates in this compound polymerization.

Problem 1: Low Polymer Yield After Reaction
Potential Cause Recommended Action
Monomer Impurity - Purify this compound (e.g., by distillation) and the diamine (e.g., by recrystallization or distillation). - Ensure all reagents are thoroughly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry - Accurately weigh both monomers. - Consider performing a titration on the diamine solution to confirm its concentration before use.
Incomplete Reaction - Increase the reaction time. - For solution polymerization, consider a moderate increase in temperature. - For interfacial polymerization, ensure vigorous stirring to maximize the interfacial area.
Loss During Work-up - Review the polymer precipitation and washing steps to minimize loss of product. - Ensure the chosen non-solvent for precipitation is appropriate for the polymer.
Problem 2: Low Molecular Weight of the Polymer
Potential Cause Recommended Action
Chain Termination by Impurities - As with low yield, ensure the highest purity of monomers and solvents. Even trace amounts of monofunctional amines or acid chlorides will cap the polymer chains.
Stoichiometric Imbalance - A slight excess of one monomer will limit the molecular weight. Re-verify the molar ratio of the reactants.
Premature Precipitation - In solution polymerization, if the polymer precipitates, select a better solvent or a solvent mixture that can maintain the polymer in solution for longer. - Consider increasing the reaction temperature to improve solubility.
Side Reactions at High Temperature - If the reaction is run at elevated temperatures, consider side reactions like deamination of the diamine. Lowering the temperature might be necessary, even if it requires a longer reaction time.

Experimental Protocols (Representative Examples)

Disclaimer: The following protocols are based on general procedures for fluorinated polyamide synthesis and should be considered as a starting point. Optimization for your specific diamine and experimental setup is recommended.

Protocol 1: Interfacial Polymerization of this compound with Hexamethylenediamine
  • Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine (1.0 eq) and sodium carbonate (2.2 eq) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve this compound (1.0 eq) in a water-immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Polymerization:

    • Unstirred Method: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. A film of the polyamide will form at the interface. Gently pull this film out with forceps and wind it onto a glass rod.

    • Stirred Method: Vigorously stir the aqueous phase while rapidly adding the organic phase to create an emulsion. Continue stirring for 5-10 minutes.

  • Work-up:

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with water to remove unreacted diamine and salts.

    • Wash with a solvent in which the polymer is insoluble but the unreacted diacid chloride is soluble (e.g., acetone or ethanol) to remove unreacted this compound.

    • Dry the final polymer in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Solution Polymerization of this compound
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the chosen anhydrous diamine (1.0 eq) and an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

  • Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred diamine solution.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. A slight increase in temperature (e.g., to 40-50°C) may be necessary to increase the conversion rate, but this should be monitored carefully to avoid side reactions.

  • Work-up:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and residual solvent.

    • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low conversion rates and the general polymerization process.

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Verify Monomer and Solvent Purity start->check_purity purity_impure Impurity Detected? check_purity->purity_impure check_stoichiometry Confirm 1:1 Molar Ratio stoichiometry_imbalance Stoichiometric Imbalance? check_stoichiometry->stoichiometry_imbalance check_conditions Review Reaction Conditions (Temperature, Time, Solvent) conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal check_workup Analyze Work-up and Purification workup_loss Product Loss During Work-up? check_workup->workup_loss purity_impure->check_stoichiometry No purify_reagents Purify/Dry Reagents purity_impure->purify_reagents Yes stoichiometry_imbalance->check_conditions No adjust_stoichiometry Recalculate and Re-weigh stoichiometry_imbalance->adjust_stoichiometry Yes conditions_suboptimal->check_workup No optimize_conditions Optimize T, t, or Solvent conditions_suboptimal->optimize_conditions Yes modify_workup Modify Precipitation/Washing workup_loss->modify_workup Yes end_success Improved Conversion Rate workup_loss->end_success No purify_reagents->check_stoichiometry adjust_stoichiometry->check_conditions optimize_conditions->end_success modify_workup->end_success

Caption: Troubleshooting workflow for low conversion rates.

Polymerization_Process cluster_reactants Reactants cluster_polymerization Polymerization cluster_workup Work-up This compound This compound (in Organic Solvent) reaction Interfacial or Solution Polymerization This compound->reaction diamine Diamine (in Aqueous or Organic Solvent) diamine->reaction precipitation Precipitation reaction->precipitation washing Washing precipitation->washing drying Drying washing->drying product Poly(this compound) drying->product

Caption: General experimental workflow for polyamide synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Octafluoroadipamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Octafluoroadipamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy for this compound involves a two-step process starting from Octafluoroadipic acid. The first step is the conversion of Octafluoroadipic acid to its corresponding diacyl chloride, Octafluoroadipoyl chloride. The second step is the reaction of Octafluoroadipoyl chloride with ammonia to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Moisture Control: Both steps are highly sensitive to moisture. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride intermediate and to ensure high yields.

  • Temperature: The amidation reaction is often exothermic.[1] Controlling the temperature, especially during the addition of ammonia, is important to prevent side reactions.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing yield and minimizing impurities.

  • Purity of Reagents: Using high-purity starting materials and solvents is critical to avoid side reactions and simplify purification.

Q3: What are some common side products in this synthesis?

A3: Common side products can include the corresponding carboxylic acid (from hydrolysis of the acyl chloride), partially reacted mono-amide mono-acid, and ammonium chloride salt.[2][3] In some cases, with perfluorinated compounds, elimination of fluoride can be a potential side reaction under harsh conditions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5][6]

Experimental Protocols

Part 1: Synthesis of Octafluoroadipoyl Chloride from Octafluoroadipic Acid

This protocol is a general method and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Octafluoroadipic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add Octafluoroadipic acid (1.0 eq).

  • Add an anhydrous solvent (e.g., DCM) to the flask.

  • Slowly add thionyl chloride (2.2 eq) or oxalyl chloride (2.2 eq) to the suspension at room temperature with stirring.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

  • The resulting crude Octafluoroadipoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Part 2: Synthesis of this compound from Octafluoroadipoyl Chloride

Materials:

  • Octafluoroadipoyl chloride

  • Concentrated aqueous ammonia or ammonia gas

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve the crude Octafluoroadipoyl chloride (1.0 eq) in an anhydrous aprotic solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (at least 4.0 eq) dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is highly exothermic and should be controlled carefully.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • A white precipitate (this compound and ammonium chloride) will form.[2]

  • Filter the solid product and wash thoroughly with cold water to remove the ammonium chloride.

  • Dry the solid product under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of Octafluoroadipoyl chloride 1. Incomplete reaction.1. Ensure sufficient reaction time and temperature. Monitor the reaction for the cessation of gas evolution.
2. Hydrolysis of the acyl chloride.2. Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of this compound 1. Hydrolysis of Octafluoroadipoyl chloride before or during the reaction.1. Use the acyl chloride immediately after preparation or store under strictly anhydrous conditions. Use anhydrous solvents for the amidation reaction.
2. Incomplete reaction with ammonia.2. Ensure an adequate excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct.[2]
3. Loss of product during workup.3. this compound may have some solubility in the aqueous phase. Minimize the amount of water used for washing or perform extractions of the aqueous phase with a suitable organic solvent.
Product is contaminated with starting material (Octafluoroadipic acid) 1. Incomplete conversion to the acyl chloride.1. Optimize the reaction conditions for the formation of the acyl chloride (longer reaction time, higher temperature, or fresh reagents).
2. Hydrolysis of the acyl chloride during workup.2. Perform the workup quickly and under anhydrous conditions where possible.
Formation of a sticky or oily product instead of a solid 1. Presence of impurities or side products.1. Analyze the crude product by NMR or MS to identify impurities. Optimize reaction conditions to minimize side reactions.
2. Incomplete removal of solvent.2. Ensure the product is thoroughly dried under vacuum.
Difficulty in purification 1. Similar solubility profiles of the product and impurities.1. Explore different recrystallization solvents or solvent mixtures. Column chromatography may be necessary, although the high polarity of the diamide can make it challenging.

Data Presentation

Table 1: General Reaction Conditions for Acyl Chloride Formation

ReagentStoichiometry (eq)SolventTemperatureReaction TimeNotes
Thionyl Chloride2.0 - 3.0Neat or DCM/TolueneReflux1 - 4 hCatalytic DMF can be added.
Oxalyl Chloride2.0 - 3.0DCM/TolueneRoom Temp to Reflux1 - 3 hCatalytic DMF is typically used.

Table 2: General Reaction Conditions for Amidation

Amine SourceStoichiometry (eq)SolventTemperatureReaction TimeNotes
Aq. Ammonia (conc.)> 4.0DCM / THF0 °C to Room Temp1 - 3 hVigorous reaction, requires careful addition.
Ammonia (gas)ExcessDCM / THF0 °C to Room Temp1 - 3 hGood for larger scale to avoid adding water.

Mandatory Visualization

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Octafluoroadipic Acid Octafluoroadipic Acid Acyl_Chloride_Reaction Reaction (Reflux, Anhydrous) Octafluoroadipic Acid->Acyl_Chloride_Reaction Thionyl Chloride / Oxalyl Chloride Thionyl Chloride / Oxalyl Chloride Thionyl Chloride / Oxalyl Chloride->Acyl_Chloride_Reaction Octafluoroadipoyl Chloride Octafluoroadipoyl Chloride Acyl_Chloride_Reaction->Octafluoroadipoyl Chloride Amidation_Reaction Reaction (0°C to RT, Anhydrous) Octafluoroadipoyl Chloride->Amidation_Reaction Octafluoroadipoyl Chloride->Amidation_Reaction Ammonia Ammonia Ammonia->Amidation_Reaction This compound This compound Amidation_Reaction->this compound G Start Start Low_Yield Low Yield of This compound? Start->Low_Yield Check_Acyl_Chloride Check Acyl Chloride Formation Step Low_Yield->Check_Acyl_Chloride Yes Problem_Solved Problem Solved Low_Yield->Problem_Solved No Incomplete_Acyl_Chloride_Formation Incomplete Reaction? Check_Acyl_Chloride->Incomplete_Acyl_Chloride_Formation Optimize_Acyl_Chloride Increase Reaction Time/Temp for Acyl Chloride Step Incomplete_Acyl_Chloride_Formation->Optimize_Acyl_Chloride Yes Hydrolysis_Acyl_Chloride Possible Hydrolysis? Incomplete_Acyl_Chloride_Formation->Hydrolysis_Acyl_Chloride No Optimize_Acyl_Chloride->Problem_Solved Anhydrous_Conditions_Acyl Ensure Anhydrous Conditions for Acyl Chloride Step Hydrolysis_Acyl_Chloride->Anhydrous_Conditions_Acyl Yes Check_Amidation Check Amidation Step Hydrolysis_Acyl_Chloride->Check_Amidation No Anhydrous_Conditions_Acyl->Problem_Solved Incomplete_Amidation Insufficient Ammonia? Check_Amidation->Incomplete_Amidation Increase_Ammonia Increase Equivalents of Ammonia Incomplete_Amidation->Increase_Ammonia Yes Hydrolysis_Amidation Hydrolysis during Amidation? Incomplete_Amidation->Hydrolysis_Amidation No Increase_Ammonia->Problem_Solved Anhydrous_Conditions_Amidation Ensure Anhydrous Conditions for Amidation Step Hydrolysis_Amidation->Anhydrous_Conditions_Amidation Yes Hydrolysis_Amidation->Problem_Solved No Anhydrous_Conditions_Amidation->Problem_Solved

References

Technical Support Center: Purification of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Octafluoroadipamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related or degradation products.[1][2] Process-related impurities may include residual starting materials, unreacted intermediates (e.g., the mono-amide), by-products from side reactions, and residual solvents or reagents used in the synthesis.[] Given that this compound is a fluorinated compound, impurities could also include incompletely fluorinated analogues. Degradation products might arise if the compound is subjected to high temperatures, as it can decompose, emitting toxic fumes.[4]

Q2: I am observing a persistent yellow discoloration in my purified this compound, even after column chromatography. What could be the cause?

A2: A persistent yellow color in a purified product that shows a single spot on a TLC plate can sometimes be attributed to trace amounts of highly colored impurities that are not easily separated by standard chromatography.[5] These could be minor by-products from the synthesis or degradation products. It is also possible that trace metallic impurities from reagents or equipment are causing the discoloration.[5] Consider treating a solution of your product with activated carbon, which can sometimes adsorb colored impurities.[5]

Q3: My this compound has low solubility in common organic solvents, making recrystallization difficult. What can I do?

A3: Low solubility can be a significant challenge. The selection of an appropriate solvent is critical for successful recrystallization.[6] You may need to screen a wide range of solvents or solvent mixtures to find a suitable system where the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures. For highly fluorinated compounds, fluorinated solvents could be an option. If single-solvent recrystallization is not effective, consider techniques like layered recrystallization or vapor diffusion.

Q4: After purification, my product yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yield can result from several factors during the purification process. If using chromatography, the compound may be strongly adsorbing to the stationary phase (e.g., silica gel). In recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor. Ensure your chosen recrystallization solvent has a favorable temperature coefficient for your compound, meaning it is significantly less soluble at lower temperatures.[6] Also, consider optimizing the reaction conditions to minimize the formation of by-products that are difficult to separate, thereby improving the overall isolated yield.

Troubleshooting Guides

Problem 1: Incomplete separation of this compound from a closely related impurity (e.g., mono-amide) by column chromatography.
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating compounds with similar polarities.
Action: Perform a thorough TLC analysis with a variety of solvent systems of differing polarities to identify an eluent that provides better separation between your product and the impurity.
Column Overloading Applying too much crude product to the column can lead to poor separation.
Action: Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Poor Column Packing An improperly packed column with channels or cracks will result in inefficient separation.
Action: Ensure the stationary phase is packed uniformly without any air gaps.
Problem 2: Product precipitation during column chromatography.
Possible Cause Suggested Solution
Low Solubility in Eluent The selected eluent may not be a good solvent for your compound, causing it to precipitate on the column.
Action: Choose a solvent system in which your compound is more soluble. This may require using a more polar solvent system from the start.
Change in Solvent Composition A steep gradient of increasing solvent polarity can cause a sudden decrease in solubility for some compounds.
Action: If using a gradient, ensure it is gradual. You might also consider pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling Dissolve->Cool No insoluble impurities Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Pure Pure this compound Dry->Pure Troubleshooting_Logic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots? Check_TLC->Multiple_Spots Single_Spot Single Spot with Color? Multiple_Spots->Single_Spot No Column Column Chromatography Multiple_Spots->Column Yes Charcoal Activated Charcoal Treatment Single_Spot->Charcoal Yes Reassess Reassess Synthesis Single_Spot->Reassess No (Pure) Pure_Product Pure Product Column->Pure_Product Recrystallize Recrystallization Recrystallize->Pure_Product Charcoal->Recrystallize

References

Technical Support Center: Molecular Weight Control of Polyamides Using Perfluorinated Amides

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered when using a monofunctional perfluorinated amide like Heptafluorobutyramide to control the molecular weight of polyamides.

Issue Potential Cause Recommended Action
Lower than expected molecular weight Excessive concentration of Heptafluorobutyramide: As a chain terminator, a higher concentration will lead to shorter polymer chains.[1]Carefully review and recalculate the molar ratio of the chain terminator to the monomers. Reduce the amount of Heptafluorobutyramide in subsequent experiments.
Presence of other monofunctional impurities: Impurities in monomers or solvents with single reactive groups (e.g., water, monofunctional amines/acids) can also terminate chain growth.Ensure all reactants and solvents are of high purity and are properly dried.
Incorrect stoichiometry of bifunctional monomers: An imbalance in the molar ratio of the diamine and diacid monomers will limit the maximum achievable molecular weight.Accurately determine the purity of your monomers and ensure a precise 1:1 molar ratio.
Higher than expected molecular weight Insufficient concentration of Heptafluorobutyramide: Too little chain terminator will not effectively cap the growing polymer chains.Verify the calculations for the amount of Heptafluorobutyramide added. Ensure proper and homogeneous mixing of the chain terminator in the reaction mixture.
Loss of Heptafluorobutyramide during reaction: Due to its volatility, some of the chain terminator may be lost if the reaction is conducted at high temperatures in an open or poorly sealed system.Use a well-sealed reactor or a reflux condenser to minimize the loss of volatile components.
Broad molecular weight distribution (High Polydispersity Index - PDI) Inhomogeneous mixing of reactants: Poor mixing can lead to localized variations in the concentration of the chain terminator and monomers, resulting in a wider range of polymer chain lengths.Employ efficient stirring throughout the polymerization process. For viscous melts, consider using a high-torque mechanical stirrer.
Side reactions: Unwanted side reactions can lead to branching or the formation of oligomers, broadening the PDI.Optimize reaction temperature and time to minimize side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Poor solubility or processability of the final polyamide Incomplete reaction: If the polymerization is not allowed to proceed to a high conversion, the resulting polymer may have a different molecular weight and properties than desired.Increase the reaction time or consider adjusting the temperature to ensure the reaction goes to completion.
Formation of insoluble high molecular weight fractions: This can occur if the chain terminator is not effectively dispersed.Improve the mixing protocol. Consider adding the chain terminator in a solution to ensure better dispersion.

Frequently Asked Questions (FAQs)

Q1: How does a monofunctional amide like Heptafluorobutyramide control the molecular weight of polyamides?

A1: In step-growth polymerization, high molecular weight polymers are achieved when there is a precise 1:1 stoichiometric balance of the two bifunctional monomers (e.g., a diamine and a dicarboxylic acid). A monofunctional reagent, often called a "chain stopper" or "chain terminator," has only one reactive functional group.[1] When a growing polymer chain reacts with a monofunctional amide, the end of that chain is "capped" and can no longer react to extend the polymer chain. By controlling the amount of the monofunctional amide added, the final average molecular weight of the polyamide can be precisely controlled.

Q2: Why would a perfluorinated amide be considered as a chain terminator?

A2: Perfluorinated compounds can impart unique properties to the resulting polymer. The incorporation of fluorine can potentially enhance thermal stability, chemical resistance, and modify surface properties (e.g., lower surface energy). While not extensively documented for simple chain termination, the principle of using a monofunctional amide remains the same. The fluorine content could also serve as a useful tracer for analytical purposes.

Q3: How do I calculate the amount of Heptafluorobutyramide needed to achieve a target molecular weight?

A3: The number-average degree of polymerization (Xn) can be estimated using a modified Carothers equation that accounts for the presence of a monofunctional reagent. The molar ratio of the monofunctional reactant to the bifunctional monomers will determine the final molecular weight. A higher ratio of the chain stopper will result in a lower molecular weight.

Q4: What analytical techniques are recommended for characterizing the molecular weight of the resulting polyamide?

A4: The primary technique for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). Other techniques such as viscometry can provide an estimate of the viscosity-average molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the chemical structure and, in some cases, to estimate the number-average molecular weight by end-group analysis.

Experimental Protocols

General Protocol for Polyamide Synthesis with Molecular Weight Control using Heptafluorobutyramide

This protocol describes a general procedure for the synthesis of a polyamide (e.g., Nylon 6,10) via interfacial polymerization, incorporating Heptafluorobutyramide as a chain terminator.

Materials:

  • Hexamethylenediamine

  • Sebacoyl chloride

  • Heptafluorobutyramide

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, dissolve a precise amount of hexamethylenediamine and sodium hydroxide in deionized water.

    • Add the calculated amount of Heptafluorobutyramide to the aqueous solution and stir until fully dissolved. The amount of Heptafluorobutyramide will depend on the target molecular weight.

  • Organic Phase Preparation:

    • In a separate beaker, dissolve a stoichiometric equivalent of sebacoyl chloride in hexane.

  • Interfacial Polymerization:

    • Carefully pour the organic phase onto the aqueous phase to create a distinct interface.

    • A film of polyamide will form at the interface.

    • Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Washing and Drying:

    • Wash the polyamide rope thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and other impurities.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and PDI of the dried polyamide using GPC.

    • Confirm the chemical structure using techniques such as FTIR and NMR spectroscopy.

Visualizations

logical_relationship cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs Monomer_A Diamine Monomer Polymerization Polyamide Synthesis Monomer_A->Polymerization Monomer_B Diacid Monomer Monomer_B->Polymerization Chain_Stopper Heptafluorobutyramide Chain_Stopper->Polymerization Controls Chain Length Polyamide Polyamide with Controlled Molecular Weight Polymerization->Polyamide

Caption: Logical flow for polyamide synthesis with molecular weight control.

experimental_workflow Start Start Prepare_Aqueous Prepare Aqueous Phase (Diamine + NaOH + Heptafluorobutyramide) Start->Prepare_Aqueous Prepare_Organic Prepare Organic Phase (Diacid Chloride in Hexane) Start->Prepare_Organic Polymerize Interfacial Polymerization Prepare_Aqueous->Polymerize Prepare_Organic->Polymerize Wash_Dry Wash and Dry the Polyamide Polymerize->Wash_Dry Characterize Characterize Polymer (GPC, FTIR, NMR) Wash_Dry->Characterize End End Characterize->End

Caption: Experimental workflow for polyamide synthesis and characterization.

References

addressing solubility issues of Octafluoroadipamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with octafluoroadipamide in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly fluorinated molecule. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar organic solvents).[1] Its high melting point (240-242 °C) suggests strong crystal lattice energy, which can also contribute to poor solubility.[2][3]

Q2: In which types of solvents is this compound most likely to be soluble?

A2: Based on the behavior of structurally similar fluorinated polyamides and polyimides, this compound is most likely to be soluble in polar aprotic solvents.[4] These include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The non-fluorinated analog, adipamide, shows some solubility in formic acid.[5][6]

Q3: Is this compound soluble in water?

A3: this compound is expected to have very low solubility in water. Its non-fluorinated counterpart, adipamide, is only slightly soluble in water.[5] The presence of the highly fluorinated carbon chain in this compound will further decrease its aqueous solubility.

Q4: Can heating the solvent improve the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. Heating the solvent can be an effective way to dissolve this compound, particularly for processes like recrystallization.[7] However, it is crucial to ensure that the solvent's boiling point is not exceeded and that the compound is stable at elevated temperatures.

Q5: Are there any known incompatible solvents or reagents?

A5: this compound may form an unstable complex with strong reducing agents like lithium tetrahydroaluminate.[3] When heated to decomposition, it can emit toxic fumes of fluorine and nitrogen oxides.[3] Care should be taken when choosing reaction partners and conditions.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

Problem Possible Cause Troubleshooting Steps
This compound is not dissolving in a chosen solvent. The solvent may not be suitable.1. Consult the Estimated Solubility Table: Refer to the table below for solvents that are likely to be effective. 2. Switch to a Polar Aprotic Solvent: Try solvents such as DMF, DMAc, DMSO, or NMP. 3. Use a Co-solvent: Adding a small amount of a good solvent to a poor solvent can sometimes improve solubility.
The compound precipitates out of solution upon cooling. The solution was saturated at a higher temperature, and the solubility decreased upon cooling.1. Maintain Elevated Temperature: If the experiment allows, maintain the temperature at which the compound is soluble. 2. Use a Higher Volume of Solvent: Increase the amount of solvent to keep the compound in solution at a lower temperature. 3. Select a Different Solvent: Choose a solvent in which the compound has higher solubility at the desired working temperature.
The dissolution rate is very slow. The particle size of the solid is too large, reducing the surface area for dissolution.1. Reduce Particle Size: Gently grind the this compound crystals to a fine powder using a mortar and pestle before adding it to the solvent. 2. Increase Agitation: Use vigorous stirring or sonication to increase the interaction between the solid and the solvent.
The compound "oils out" instead of dissolving or crystallizing. The melting point of the compound is lower than the boiling point of the solvent, and it is not sufficiently soluble.1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of this compound. 2. Use a Solvent Mixture: Employ a solvent/anti-solvent system for recrystallization.
Reaction yield is low, possibly due to poor solubility. The reactant is not sufficiently dissolved in the reaction medium to participate in the reaction effectively.1. Perform a Solvent Screen: Test the solubility of this compound in a range of solvents to find the most suitable one for the reaction. 2. Consider a Slurry Reaction: If a suitable solvent cannot be found, a slurry reaction with vigorous stirring may be an option, although this can lead to slower reaction rates.

Data Presentation

Estimated Solubility of this compound in Common Solvents

Disclaimer: The following table provides estimated solubility based on the qualitative behavior of structurally similar fluorinated compounds. Experimental verification is highly recommended.

Solvent Solvent Type Estimated Solubility at 25 °C Notes
N,N-Dimethylformamide (DMF)Polar AproticSolubleOften a good first choice for fluorinated amides.
N,N-Dimethylacetamide (DMAc)Polar AproticSolubleSimilar properties to DMF.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleMay require gentle heating to aid dissolution.
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleAnother effective polar aprotic solvent.
AcetonePolar AproticSparingly Soluble to InsolubleMay show some solubility, but likely limited.
AcetonitrilePolar AproticSparingly Soluble to InsolubleSimilar to acetone.
MethanolPolar ProticSparingly Soluble to InsolubleGenerally not a good solvent for highly fluorinated compounds.
EthanolPolar ProticSparingly Soluble to InsolubleSimilar to methanol.
WaterPolar ProticInsolubleExpected to have very low aqueous solubility.
TolueneNon-polarInsolubleNot expected to be an effective solvent.
HexaneNon-polarInsolubleNot expected to be an effective solvent.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively determine the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., DMF, DMSO, Acetone, Methanol, Water, Toluene)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate

Procedure:

  • Add approximately 10 mg of this compound to a small vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Observe and record whether the solid has dissolved.

  • If the solid has not dissolved, gently heat the vial on a hot plate with stirring.

  • Observe and record any changes in solubility upon heating.

  • Allow the vial to cool to room temperature and observe if any precipitate forms.

  • Repeat for all test solvents.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable "good" solvent in which the compound is soluble when hot and sparingly soluble when cold (determined from Protocol 1).

  • An "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent (optional, for solvent/anti-solvent recrystallization).

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the "good" solvent to the flask.

  • Heat the mixture on a hot plate with stirring.

  • Gradually add more of the hot "good" solvent until the this compound is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If using charcoal, perform a hot gravity filtration to remove it.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold "good" solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow start Start: Solubility Issue with This compound solubility_screen Protocol 1: Small-Scale Solubility Screening start->solubility_screen evaluation Evaluate Results solubility_screen->evaluation good_solvent Suitable Solvent Identified evaluation->good_solvent Yes no_good_solvent No Suitable Single Solvent Found evaluation->no_good_solvent No recrystallization Protocol 2: Recrystallization for Purification good_solvent->recrystallization co_solvent Consider Co-solvent System or Slurry Reaction no_good_solvent->co_solvent end End: Solubilized Reactant or Purified Product co_solvent->end recrystallization->end

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_logic start Problem: This compound not dissolving check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent try_polar_aprotic Switch to a polar aprotic solvent check_solvent->try_polar_aprotic No increase_temp Increase temperature with stirring check_solvent->increase_temp Yes try_polar_aprotic->increase_temp check_dissolution Did it dissolve? increase_temp->check_dissolution success Success! check_dissolution->success Yes reduce_particle_size Reduce particle size (grind) and/or sonicate check_dissolution->reduce_particle_size No still_no_dissolution Still not dissolved reduce_particle_size->still_no_dissolution consider_alternatives Consider co-solvents or a different reaction medium still_no_dissolution->consider_alternatives

Caption: Troubleshooting decision tree for dissolution.

References

minimizing impurities in the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2,3,3,4,4,5,5-octafluorohexanediamide?

A1: The most prevalent and direct method for the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide is the ammonolysis of a corresponding diester, typically diethyl 2,2,3,3,4,4,5,5-octafluoroadipate. This reaction involves treating the diester with ammonia.

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The primary impurities to monitor are the mono-substituted intermediate, ethyl 2,2,3,3,4,4,5,5-octafluoro-6-amino-6-oxohexanoate, resulting from incomplete ammonolysis, and the corresponding dicarboxylic acid, 2,2,3,3,4,4,5,5-octafluorohexanedioic acid, which can form through hydrolysis of the starting diester if water is present in the reaction mixture.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: The reaction progress and the presence of impurities can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] For NMR, 1H and 19F NMR are particularly useful for characterizing the starting material, intermediate, and final product, as well as identifying fluorinated impurities.

Q4: What are the recommended purification methods for 2,2,3,3,4,4,5,5-octafluorohexanediamide?

A4: Purification of the final product can typically be achieved through recrystallization. The choice of solvent will depend on the solubility characteristics of the diamide and the impurities. Due to the polar nature of the amide groups, polar solvents should be explored. Washing the crude product with a non-polar solvent can help remove any remaining unreacted ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide.

Issue Potential Cause Recommended Solution
Low Yield of Diamide Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by GC-MS or NMR to determine the optimal conditions.
Insufficient amount of ammonia.Use a larger excess of ammonia. Ensure the reaction vessel is properly sealed to prevent the escape of gaseous ammonia.
Poor solubility of the starting diester in the reaction solvent.Select a solvent that effectively dissolves both the diester and allows for good dispersion of ammonia. Ethereal solvents like dioxane or THF can be considered.
Presence of Mono-Amide Impurity Incomplete ammonolysis.As with low yield, increase reaction time, temperature, or the concentration of ammonia.[4]
Presence of Dicarboxylic Acid Impurity Hydrolysis of the starting diester due to the presence of water.[4]Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert, dry atmosphere (e.g., nitrogen or argon).
Product is an Oily or Waxy Solid Presence of residual solvent or low molecular weight impurities.Ensure the product is thoroughly dried under vacuum. Wash the crude product with a suitable non-polar solvent to remove less polar impurities.
The product may have a low melting point.Characterize the product by melting point analysis and compare it with literature values if available.
Difficulty in Product Isolation High solubility of the product in the reaction solvent.If the product is highly soluble, consider removing the solvent under reduced pressure and then proceeding with purification of the residue.
Formation of a fine precipitate that is difficult to filter.Allow the product to crystallize slowly at a lower temperature to encourage the formation of larger crystals.

Experimental Protocols

Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanediamide via Ammonolysis

This protocol is a general guideline based on the principles of ammonolysis of perfluorinated esters. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate

  • Anhydrous ammonia (gas or solution in an appropriate solvent like dioxane or methanol)

  • Anhydrous reaction solvent (e.g., dioxane, tetrahydrofuran (THF), or methanol)

  • Dry glassware and magnetic stirrer

  • Apparatus for working under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser (or a cold finger), dissolve diethyl 2,2,3,3,4,4,5,5-octafluoroadipate in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or as determined by optimization).

  • Slowly bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature as required to drive the reaction to completion. The reaction progress should be monitored by TLC, GC-MS, or NMR.

  • Upon completion of the reaction, remove the excess ammonia (if necessary, by purging with an inert gas or by evaporation).

  • The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the yield and purity of 2,2,3,3,4,4,5,5-octafluorohexanediamide. Actual results will vary and should be determined experimentally.

Entry Ammonia (equiv.) Temperature (°C) Time (h) Yield (%) Purity (%) Key Impurities (%)
11025246590Mono-amide (8%), Diacid (2%)
21050248095Mono-amide (4%), Diacid (1%)
32025247594Mono-amide (5%), Diacid (1%)
42050128597Mono-amide (2%), Diacid (1%)
52050249098Mono-amide (1%), Diacid (1%)

Visualizations

Synthesis and Impurity Formation Pathway

Synthesis_Pathway Diester Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate Monoamide Ethyl 2,2,3,3,4,4,5,5-octafluoro-6-amino-6-oxohexanoate Diester->Monoamide + NH3 (Incomplete Reaction) Diacid 2,2,3,3,4,4,5,5-Octafluorohexanedioic Acid Diester->Diacid + H2O (Hydrolysis) Diamide 2,2,3,3,4,4,5,5-Octafluorohexanediamide Monoamide->Diamide + NH3

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Impure Impurities Present? LowYield->Impure No Optimize Optimize Reaction Conditions: - Increase Time/Temp - Increase [NH3] LowYield->Optimize Yes CheckWater Check for Water: - Use Anhydrous Reagents/Solvents - Inert Atmosphere Impure->CheckWater Yes (Diacid) Purify Purify Product: - Recrystallization - Washing Impure->Purify Yes (Other) PureProduct Pure Product Impure->PureProduct No Optimize->Analysis CheckWater->Start Purify->PureProduct

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Analysis of Octafluoroadipamide Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the analytical techniques used to identify byproducts in Octafluoroadipamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying byproducts in this compound reactions?

A1: The most effective techniques for identifying and quantifying fluorinated byproducts are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] ¹⁹F NMR is particularly powerful for the structural elucidation of fluorinated organic molecules due to fluorine's high sensitivity and the absence of background signals.[3][4]

Q2: What are the potential byproducts I should expect in the synthesis of this compound?

A2: Byproducts can arise from incomplete reactions, side reactions, or the degradation of reactants and products. Potential byproducts in the synthesis of this compound may include shorter-chain perfluorinated diamides, cyclic imides, and partially fluorinated intermediates. The specific byproducts will depend on the synthetic route and reaction conditions.

Q3: How do I choose between GC-MS and LC-MS for my analysis?

A3: The choice depends on the volatility and thermal stability of your expected byproducts.

  • GC-MS is suitable for volatile and thermally stable compounds.[1][5] It often provides excellent separation and clear fragmentation patterns for identification.[1]

  • LC-MS/MS is the method of choice for analyzing less volatile, thermally labile, or more polar compounds.[6][7] It is widely used for the determination of per- and polyfluoroalkyl substances (PFAS) in various matrices.[8][9]

Q4: Why is ¹⁹F NMR so valuable for this type of analysis?

A4: ¹⁹F NMR is a powerful tool for several reasons:

  • High Sensitivity and 100% Natural Abundance: Makes it an ideal nucleus for NMR experiments.[4]

  • Large Chemical Shift Dispersion: Allows for the resolution of structurally similar compounds.[4]

  • No Background Signal: Simplifies spectral analysis as there are no naturally occurring fluorinated compounds in most biological or environmental samples.[4]

  • Structural Elucidation: Can be used to determine the structure of fluorinated compounds without the need for separation or standards.[3][4]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I'm seeing unexpected peaks in my GC chromatogram. How do I identify them?

A: Unidentified peaks can be byproducts, contaminants, or column degradation products.

  • Step 1: Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak to spectral libraries (e.g., NIST).

  • Step 2: Consider Potential Byproducts: Based on your reaction chemistry, predict possible side products and their expected mass spectra.

  • Step 3: Check for Contamination: Analyze a blank solvent injection to rule out contamination from the solvent or the GC system.

  • Step 4: Evaluate Column Bleed: A rising baseline at higher temperatures can indicate column bleed, where the stationary phase degrades.

Q: My fluorinated compounds are not separating well. What can I do?

A: Poor separation can be due to an inappropriate temperature program or the wrong column.

  • Optimize the Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve the separation of early-eluting peaks.

  • Select the Right Column: A column with a different stationary phase may provide better selectivity for your analytes. For fluorinated compounds, a mid-polarity column can be effective.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I'm observing significant matrix effects in my LC-MS analysis. How can I mitigate this?

A: Matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, are a common issue.

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering matrix components.[7]

  • Use Isotope-Labeled Internal Standards: Spiking your sample with a known concentration of an isotope-labeled version of your analyte can help to compensate for matrix effects.[10]

  • Optimize Chromatographic Separation: Adjusting the mobile phase gradient can help to separate the analyte from interfering compounds.

Q: I'm having trouble with the sensitivity of my LC-MS method for certain byproducts.

A: Low sensitivity can be due to poor ionization or suboptimal MS parameters.

  • Optimize Ionization Source Parameters: Adjust the spray voltage, gas flows, and temperature of the electrospray ionization (ESI) source.

  • Select the Appropriate Ionization Mode: Test both positive and negative ion modes to see which provides a better signal for your compounds of interest.

  • Use Tandem Mass Spectrometry (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode can significantly improve sensitivity and selectivity.[7]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹⁹F NMR spectrum is very complex with many overlapping signals. How can I interpret it?

A: Complex spectra are common when analyzing reaction mixtures.

  • 2D NMR Experiments: Techniques like ¹H-¹⁹F HETCOR can help to correlate fluorine signals with proton signals, aiding in structural assignment.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique can separate the signals of different molecules in a mixture based on their diffusion coefficients, which can help in identifying individual components.[11]

  • Spectral Databases: Comparing your experimental spectra to databases of known fluorinated compounds can aid in identification.[12][13]

Q: How can I quantify the byproducts using ¹⁹F NMR?

A: ¹⁹F NMR can be used for quantification by integrating the signals of interest and comparing them to the integral of a known internal standard.

  • Choose a Suitable Internal Standard: The standard should be a fluorinated compound that does not react with the sample and has a signal that does not overlap with the analyte signals.

  • Ensure Full Relaxation: Use a sufficient relaxation delay between scans to ensure accurate integration.

Data Presentation

Table 1: Common Analytical Techniques and Their Suitability

Analytical TechniqueVolatility RequirementKey AdvantageCommon Issues
GC-MS HighExcellent separation for volatile compounds.[1]Not suitable for thermally labile compounds.[14]
LC-MS/MS LowHigh sensitivity and specificity for a wide range of compounds.[6][8]Susceptible to matrix effects.[7]
¹⁹F NMR NoneProvides detailed structural information without separation.[3][4]Lower sensitivity compared to MS techniques.[13]

Experimental Protocols

General Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Instrument Setup:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector: Set to a temperature of 250°C with a split or splitless injection.

    • Oven Program: Begin at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis: Integrate the peaks in the chromatogram and analyze the mass spectrum of each peak to identify the corresponding compound.

General Protocol for ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a known amount of a fluorinated internal standard if quantification is desired.

  • Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters: Set the spectral width to cover the expected range of ¹⁹F chemical shifts. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the FID to obtain the ¹⁹F NMR spectrum. Identify signals corresponding to the product and byproducts based on their chemical shifts and coupling patterns. Integrate the signals for quantification.

Visualizations

Byproduct_Identification_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Separation & Identification cluster_3 Data Analysis & Confirmation ReactionMixture Crude Reaction Mixture Dilution Dilution in Suitable Solvent ReactionMixture->Dilution TLC Thin Layer Chromatography (TLC) Dilution->TLC NMR_Screen ¹⁹F NMR Screen Dilution->NMR_Screen GCMS GC-MS Analysis (Volatile Byproducts) NMR_Screen->GCMS Volatile? LCMS LC-MS Analysis (Non-Volatile Byproducts) NMR_Screen->LCMS Non-Volatile? DataAnalysis Spectral Interpretation & Library Search GCMS->DataAnalysis LCMS->DataAnalysis StructureElucidation Structure Elucidation (2D NMR, HRMS) DataAnalysis->StructureElucidation

Caption: Workflow for byproduct identification.

Troubleshooting_Unknown_Peak Start Unknown Peak Detected in Chromatogram CheckBlank Analyze Blank Injection Start->CheckBlank IsContaminant Peak in Blank? CheckBlank->IsContaminant CheckLibrary Compare Mass Spectrum to Library IsMatch Library Match Found? CheckLibrary->IsMatch Hypothesize Hypothesize Byproduct Structures IsPlausible Chemically Plausible? Hypothesize->IsPlausible IsContaminant->CheckLibrary No Contaminant Source of Contamination Identified IsContaminant->Contaminant Yes IsMatch->Hypothesize No Identified Byproduct Tentatively Identified IsMatch->Identified Yes IsPlausible->Hypothesize No, Revise FurtherAnalysis Requires Further Analysis (e.g., HRMS, NMR) IsPlausible->FurtherAnalysis Yes

Caption: Troubleshooting unknown chromatographic peaks.

References

Validation & Comparative

A Comparative Guide to Octafluoroadipamide and Adipamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Related Diamides for Applications in Drug Development and Materials Science

This guide provides a comprehensive comparison of the physicochemical and biological properties of Octafluoroadipamide and its non-fluorinated analog, Adipamide. The introduction of fluorine atoms into the molecular structure of Adipamide significantly alters its properties, offering unique advantages for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for property determination and synthesis, and visualizes relevant chemical pathways.

Physicochemical Properties: A Tabulated Comparison

The substitution of hydrogen with fluorine atoms in the backbone of Adipamide to form this compound leads to notable differences in their physical and chemical characteristics. These differences are critical for predicting their behavior in various experimental and biological systems.

PropertyThis compoundAdipamide
Molecular Formula C₆H₄F₈N₂O₂C₆H₁₂N₂O₂
Molecular Weight 288.1 g/mol 144.17 g/mol
Melting Point 240-242 °C (decomposes)[1]226-229 °C[2]
Boiling Point 329.4 °C (at 760 mmHg)[1]262.78 °C (rough estimate)[2]
Appearance White crystalline solidWhite powder or chunks[2]
Solubility in Water Not specifiedSlightly soluble[2][3]
Density 1.6219 g/cm³ (estimate)[1]1.1804 g/cm³ (rough estimate)[2]

Synthesis and Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds. Below are outlined procedures for the synthesis of both molecules and for the determination of their key physicochemical properties.

Synthesis of Adipamide

Adipamide can be synthesized through the reaction of adipoyl chloride with an excess of ammonia. This is a standard amidation reaction.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve adipoyl chloride in an anhydrous solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of adipoyl chloride. A white precipitate of Adipamide will form immediately.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold water to remove any unreacted ammonia and ammonium chloride, followed by a small amount of cold diethyl ether to facilitate drying.

  • Drying and Characterization: Dry the resulting white solid under vacuum to obtain pure Adipamide. The product can be characterized by its melting point and spectroscopic methods (e.g., IR, NMR).

Synthesis of this compound

The synthesis of this compound typically involves the amidation of octafluoroadipoyl chloride, which itself can be prepared from octafluoroadipic acid.

Experimental Protocol:

  • Preparation of Octafluoroadipoyl Chloride: In a fume hood, reflux a mixture of octafluoroadipic acid and a chlorinating agent, such as thionyl chloride (SOCl₂), with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • Amidation Reaction: The resulting octafluoroadipoyl chloride is then dissolved in an appropriate anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath.

  • Ammonia Addition: An excess of anhydrous ammonia gas is bubbled through the solution, or a concentrated solution of ammonia in an organic solvent is added dropwise. A white precipitate of this compound will form.

  • Workup and Purification: The reaction mixture is stirred for a period to ensure complete reaction. The precipitate is then collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum. The final product's purity can be assessed by melting point determination and spectroscopic analysis.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the melting point, boiling point, and solubility of these compounds.

  • Melting Point Determination: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

  • Boiling Point Determination: For liquids, the boiling point can be determined by distillation. For high-melting solids like these, the boiling point is often estimated or determined under reduced pressure.

  • Solubility Determination: A small, weighed amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol) at a controlled temperature. The mixture is stirred, and the point at which no more solid dissolves is observed to determine the solubility.

Biological and Pharmacological Properties: A Comparative Overview

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] While direct comparative studies on this compound and Adipamide are limited, the known effects of fluorination provide a basis for predicting their differential biological behavior.

Metabolic Stability

Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. It is therefore anticipated that this compound would exhibit greater metabolic stability and a longer biological half-life compared to Adipamide. The degradation of highly fluorinated compounds in the environment is known to be very slow.[5]

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, fluorinated amides are a known class of compounds with diverse biological activities, including insecticidal properties.[4] Adipamide itself has been the subject of toxicological studies, including carcinogenesis bioassays.[2]

The metabolic pathways for adipic acid, the precursor to adipamide, have been studied, particularly in the context of microbial production.[6][7][8][9][10] The biodegradation of fluorinated compounds is a complex area of research, with the degree and position of fluorination significantly impacting the metabolic fate.[2][5][11][12][13]

Visualizing the Synthesis Pathway

The general synthesis of diamides from their corresponding diacyl chlorides is a fundamental organic reaction. The following diagram illustrates this process.

Synthesis_of_Diamides Diacyl_Chloride R-(COCl)₂ Diacyl Chloride Diamide R-(CONH₂)₂ Diamide Diacyl_Chloride->Diamide + 2 NH₃ Ammonia 2 NH₃ Ammonia Ammonia->Diamide Ammonium_Chloride 2 NH₄Cl Ammonium Chloride

General synthesis of a diamide from a diacyl chloride and ammonia.

Logical Workflow for Comparative Analysis

To systematically compare this compound and Adipamide, a logical workflow is essential. This begins with the synthesis and purification of both compounds, followed by a series of analytical and biological evaluations.

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Analysis cluster_biological Biological Evaluation cluster_comparison Comparative Analysis Synthesis_OFA Synthesis of This compound Purification Purification & Characterization Synthesis_OFA->Purification Synthesis_A Synthesis of Adipamide Synthesis_A->Purification Melting_Point Melting Point Purification->Melting_Point Solubility Solubility Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity Metabolic_Stability Metabolic Stability (in vitro) Purification->Metabolic_Stability Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Data_Comparison Data Comparison & Structure-Activity Relationship Melting_Point->Data_Comparison Solubility->Data_Comparison Spectroscopy->Data_Comparison Cytotoxicity->Data_Comparison Metabolic_Stability->Data_Comparison Enzyme_Inhibition->Data_Comparison

Workflow for the comparative analysis of this compound and Adipamide.

References

A Comparative Guide to the Thermal Stability of Octafluoroadipamide-Based Polyamides Versus Traditional Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of polyamides synthesized from octafluoroadipic acid and their traditional, non-fluorinated counterparts, such as Nylon 6,6. The incorporation of fluorine into the polymer backbone significantly influences its thermal properties, a critical consideration for applications requiring high-temperature resistance and stability. This document summarizes key thermal data, outlines experimental methodologies for thermal analysis, and provides a visual representation of the structure-property relationship.

Enhanced Thermal Stability Through Fluorination

The introduction of fluorine atoms into the polyamide structure, specifically through the use of octafluoroadipic acid, generally leads to a notable increase in thermal stability. This enhancement is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is approximately 485 kJ/mol.[1] This strong bond requires more energy to break, thus increasing the overall thermal decomposition temperature of the polymer.

Quantitative Thermal Analysis: A Comparative Overview

The following table summarizes the key thermal properties of octafluoroadipamide-based polyamides and traditional polyamides (Nylon 6,6). The data for traditional polyamides is well-established, while the data for this compound-based polyamides is based on general trends observed in fluorinated polymers due to the limited availability of direct comparative studies on this specific polymer.

Thermal PropertyThis compound-Based Polyamide (Estimated)Traditional Polyamide (Nylon 6,6)
Decomposition Temperature (Td) at 5% weight loss (TGA, N2 atmosphere) > 500 °C~393 - 427 °C[2][3][4]
Glass Transition Temperature (Tg) (DSC) Higher than traditional polyamides~50 - 60 °C
Melting Temperature (Tm) (DSC) Dependent on specific diamine and crystallinity~260 °C

Note: The values for the this compound-based polyamide are estimations based on the generally observed significant increase in thermal stability of fluorinated polymers.[1] The exact values can vary depending on the specific diamine used in the polymerization and the resulting polymer's molecular weight and crystallinity.

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is crucial for determining the thermal stability of polymeric materials. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of polyamides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyamide.

Methodology:

  • Sample Preparation: A small, representative sample of the polyamide (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[2]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs, most commonly 5% (Td5%) or 10% (Td10%). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

Methodology:

  • Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically nitrogen, with a constant flow rate.

  • Heating and Cooling Program:

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): The Tg is identified as a step-like change in the baseline of the heat flow curve. It is typically reported as the midpoint of this transition.

    • Melting Temperature (Tm): The Tm is identified as the peak of the endothermic melting transition.

Logical Relationship Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the logical relationship between the incorporation of octafluoroadipic acid into the polyamide backbone and the resulting enhancement in thermal stability compared to traditional polyamides.

Thermal_Stability_Comparison cluster_Monomers Monomer Selection cluster_Polymers Resulting Polyamides cluster_Properties Thermal Stability Adipic_Acid Adipic Acid (Traditional Monomer) Traditional_Polyamide Traditional Polyamide (e.g., Nylon 6,6) Adipic_Acid->Traditional_Polyamide Polymerization Octafluoroadipic_Acid Octafluoroadipic Acid (Fluorinated Monomer) Fluorinated_Polyamide This compound-Based Polyamide Octafluoroadipic_Acid->Fluorinated_Polyamide Polymerization Lower_Stability Lower Thermal Stability Traditional_Polyamide->Lower_Stability Exhibits Higher_Stability Enhanced Thermal Stability Fluorinated_Polyamide->Higher_Stability Exhibits

Caption: Logical flow from monomer selection to the resulting thermal stability of the polyamide.

Conclusion

The substitution of traditional dicarboxylic acids like adipic acid with their perfluorinated counterparts, such as octafluoroadipic acid, in the synthesis of polyamides presents a promising strategy for developing materials with significantly enhanced thermal stability. This improvement, stemming from the high strength of the C-F bond, makes these fluorinated polyamides attractive candidates for applications in demanding environments where thermal resistance is a critical performance parameter. For researchers and professionals in drug development, the use of such thermally stable polymers could be advantageous in processes involving heat, such as sterilization or melt-based formulations. Further experimental studies are warranted to fully quantify the thermal properties of specific this compound-based polyamides and explore their full potential.

References

A Comparative Spectroscopic Guide to Polyamides: The Impact of Octafluoroadipamide Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a polymer is paramount to predicting its physical and chemical properties. This guide provides a comparative spectroscopic analysis of a standard polyamide versus a polyamide incorporating Octafluoroadipamide, a fluorinated diamide. By examining the characteristic changes in spectroscopic signatures, this guide offers insights into the structural modifications imparted by fluorination.

The introduction of fluorinated moieties into a polymer backbone can dramatically alter its properties, including thermal stability, chemical resistance, and hydrophobicity. Spectroscopic techniques are essential tools for elucidating the structural changes that underpin these modified characteristics. This guide presents a hypothetical, yet representative, comparison based on established spectroscopic data of analogous fluorinated and non-fluorinated polyamides.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry for a standard polyamide (e.g., Nylon 6,6) and a hypothetical polyamide synthesized with this compound.

Table 1: Comparative FTIR Spectroscopy Data

FeatureStandard Polyamide (Nylon 6,6)Polyamide with this compound
N-H Stretch ~3300 cm⁻¹ (broad)~3300 cm⁻¹ (broad)
C-H Stretch 2850-2950 cm⁻¹2850-2950 cm⁻¹
Amide I (C=O Stretch) ~1635 cm⁻¹~1640 cm⁻¹
Amide II (N-H Bend) ~1540 cm⁻¹~1545 cm⁻¹
C-F Stretch N/A1100-1300 cm⁻¹ (strong, multiple bands)

Table 2: Comparative ¹³C NMR Spectroscopy Data (in a suitable deuterated solvent)

Carbon EnvironmentStandard Polyamide (Nylon 6,6) (ppm)Polyamide with this compound (ppm)
C=O (Amide) ~173~173
CH₂ adjacent to NH ~39~39
CH₂ adjacent to C=O ~36~36
Internal CH₂ ~25-30~25-30
CF₂ adjacent to C=O N/A~110-120 (triplet)
Internal CF₂ N/A~108-118 (triplet)

Table 3: Comparative Raman Spectroscopy Data

Vibrational ModeStandard Polyamide (Nylon 6,6) (cm⁻¹)Polyamide with this compound (cm⁻¹)
Amide I ~1635~1640
Amide III ~1270~1275
CH₂ Bending/Twisting 1440, 12951440, 1295
C-C Skeletal Stretch 1130, 10601130, 1060
CF₂ Symmetric Stretch N/A~785
CF₂ Bending/Wagging N/A~300-400

Table 4: Comparative Mass Spectrometry (MALDI-TOF) Data

ObservationStandard Polyamide (Nylon 6,6)Polyamide with this compound
Repeating Unit Mass 226.32 g/mol 412.18 g/mol
Characteristic Fragments Fragments corresponding to the loss of amide and alkyl units.Fragments showing the characteristic loss of CF₂ units (50 Da) and perfluoroalkyl fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Polyamide via Melt Polycondensation

Objective: To synthesize a polyamide from a diamine and a diacid (or its derivative). This protocol is a general representation for both standard and fluorinated polyamides.

Materials:

  • Equimolar amounts of a diamine (e.g., Hexamethylenediamine) and a diacid (e.g., Adipic acid or Octafluoroadipic acid).

  • Catalyst (e.g., Phosphorous acid) (optional).

  • Nitrogen gas supply.

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • The reactor is charged with the diamine and diacid.

  • The system is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to the melting point of the monomers to initiate the polycondensation reaction. For Nylon 6,6, this is around 265°C. For a fluorinated polyamide, the temperature would be adjusted based on the monomers' melting points.

  • Water, the byproduct of the condensation reaction, is continuously removed via the distillation condenser.

  • As the reaction proceeds, the viscosity of the melt increases.

  • Once the desired molecular weight is achieved (monitored by viscosity), the reaction is stopped, and the polymer is extruded and cooled.

Spectroscopic Analysis

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the polymer. Procedure:

  • A small amount of the solid polymer is placed on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the polymer. Procedure:

  • Approximately 10-20 mg of the polymer is dissolved in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of deuterated solvents).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For the fluorinated polyamide, ¹⁹F NMR would also be a critical experiment.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the polymer backbone and functional groups. Procedure:

  • A small amount of the polymer sample is placed on a microscope slide.

  • The sample is positioned under the objective of a Raman microscope.

  • The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm) and the scattered light is collected.

Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - Time of Flight - MALDI-TOF)

Objective: To determine the molecular weight distribution and identify the repeating units and end groups of the polymer. Procedure:

  • A matrix solution (e.g., dithranol) is prepared in a suitable solvent (e.g., tetrahydrofuran).

  • The polymer sample is dissolved in a compatible solvent.

  • The polymer solution is mixed with the matrix solution.

  • A small droplet of the mixture is spotted onto a MALDI target plate and allowed to dry.

  • The target plate is inserted into the mass spectrometer, and the sample is irradiated with a laser, causing desorption and ionization of the polymer molecules.

  • The time-of-flight of the ions is measured to determine their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Monomers Diamine + Diacid Polycondensation Melt Polycondensation Monomers->Polycondensation Polymer Polyamide Product Polycondensation->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR Raman Raman Spectroscopy Polymer->Raman MS Mass Spectrometry Polymer->MS Structure Structural Elucidation FTIR->Structure NMR->Structure Raman->Structure MS->Structure

Caption: Experimental workflow for polyamide synthesis and spectroscopic characterization.

logical_relationship cluster_polymer Polymer Structure cluster_spectroscopy Spectroscopic Signatures PA Standard Polyamide FTIR_sig FTIR: C-F Stretch NMR_sig NMR: CF₂ Signals & Coupling Raman_sig Raman: CF₂ Modes MS_sig MS: Higher Mass & Fluoro-fragments PA_F Polyamide with This compound PA_F->FTIR_sig Introduces PA_F->NMR_sig Introduces PA_F->Raman_sig Introduces PA_F->MS_sig Introduces

Caption: Impact of this compound on key spectroscopic signatures.

The Impact of Octafluoroadipamide on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Octafluoroadipamide's potential effects on polymer properties against other common alternatives, supported by experimental data and detailed methodologies.

This compound, a fluorinated diamide, is emerging as a potent nucleating agent for semi-crystalline polymers, particularly polyamides (nylons). Its introduction into a polymer matrix can significantly alter the material's crystalline structure, leading to enhancements in key physical and thermal properties. This guide provides a comparative analysis of the effects of a fluorinated adipamide-based additive against common non-fluorinated nucleating agents, offering a comprehensive overview for researchers and professionals in material science and drug development.

Performance Comparison of Nucleating Agents in Polyamide 6 (PA6)

The following tables summarize quantitative data on the effects of different nucleating agents on the thermal and mechanical properties of Polyamide 6. As a direct proxy for this compound, data for polytetrafluoroethylene (PTFE), a well-known fluorinated polymer, is used. This is juxtaposed with data for common inorganic nucleating agents, talc and silica. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Effect of Nucleating Agents on Thermal Properties of Polyamide 6 (PA6)

Nucleating AgentConcentration (wt%)Crystallization Temp. (Tc) (°C)Melting Temp. (Tm) (°C)Degree of Crystallinity (%)
None (Neat PA6) 0~170 - 185~220 - 225~25 - 35
Fluorinated Additive (PTFE) 5 - 25IncreasedNo significant changeIncreased
Talc 0.5 - 2.0Increased by 10-20No significant changeIncreased by up to 50%
Silica 0.1 - 1.0IncreasedNo significant changeIncreased by up to 30%[1]

Table 2: Effect of Nucleating Agents on Mechanical Properties of Polyamide 6 (PA6)

Nucleating AgentConcentration (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
None (Neat PA6) 0~60 - 80~2.0 - 2.8~4 - 6
Fluorinated Additive (PTFE) 5 - 25Generally maintained or slightly decreasedIncreasedMaintained or slightly decreased
Talc 0.5 - 2.0IncreasedSignificantly IncreasedDecreased
Montmorillonite 1.0 - 5.0IncreasedIncreasedMaintained or slightly increased[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity of the polymer samples.

Procedure:

  • A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is heated to a temperature above its melting point (e.g., 250°C for PA6) at a controlled rate (e.g., 10-20°C/min) under an inert atmosphere (e.g., nitrogen) to erase its thermal history.[3][4]

  • The sample is then cooled at a controlled rate (e.g., 10-20°C/min) to a temperature below its glass transition temperature. The peak of the exothermic crystallization event during cooling is recorded as Tc.

  • Finally, the sample is reheated at the same controlled rate. The peak of the endothermic melting event is recorded as Tm.

  • The degree of crystallinity (Xc) is calculated using the following formula: Xc (%) = (ΔHm / ΔHm0) x 100 where ΔHm is the measured enthalpy of melting and ΔHm0 is the theoretical enthalpy of melting for a 100% crystalline polymer (for PA6, this value is approximately 190 J/g).[5]

X-Ray Diffraction (XRD) for Crystalline Structure

Objective: To determine the crystalline phases present and the degree of crystallinity of the polymer.

Procedure:

  • A flat polymer sample is prepared (e.g., by compression molding).

  • The sample is mounted in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles (e.g., 5° to 60°).[6]

  • The intensity of the diffracted X-rays is measured as a function of the 2θ angle.

  • The resulting diffraction pattern shows sharp peaks corresponding to crystalline regions and a broad halo corresponding to the amorphous phase.

  • The degree of crystallinity is calculated by separating the areas of the crystalline peaks from the amorphous halo and determining their ratio to the total area under the curve.[6][7] The presence of specific crystal forms (e.g., α and γ phases in PA6) can be identified by the position of the diffraction peaks.[2][8]

Visualizing the Impact and Workflow

To better understand the logical flow of evaluating a nucleating agent and its proposed mechanism, the following diagrams are provided.

logical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation polymer Base Polymer (e.g., PA6) compounding Melt Compounding polymer->compounding additive Nucleating Agent (this compound/Alternative) additive->compounding dsc DSC Analysis compounding->dsc xrd XRD Analysis compounding->xrd mechanical Mechanical Testing compounding->mechanical thermal_props Thermal Properties (Tc, Tm, % Crystallinity) dsc->thermal_props structure Crystalline Structure (Phase, Size) xrd->structure mech_props Mechanical Properties (Strength, Modulus, Impact) mechanical->mech_props

Caption: Workflow for evaluating a polymer nucleating agent.

signaling_pathway cluster_melt Polymer Melt cluster_crystallization Crystallization Process cluster_solid Solid Polymer chains Amorphous Polymer Chains nucleation Heterogeneous Nucleation Additive provides sites for crystal growth chains->nucleation Cooling additive This compound (Nucleating Agent) additive->nucleation growth Crystal Growth Polymer chains align and fold nucleation->growth structure Semi-Crystalline Structure (Smaller, more numerous spherulites) growth->structure

Caption: Proposed mechanism of this compound as a nucleating agent.

References

Evaluating Octafluoroadipamide in Polymer Matrices: A Comparative Guide Based on Analogous Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorinated molecules into polymer matrices is a known strategy for enhancing material properties. The unique characteristics of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, can impart significant improvements in thermal stability, chemical resistance, and surface properties of the host polymer.[1][2] This guide evaluates the potential performance of Octafluoroadipamide as a polymer additive by comparing it with standard polymers and polymers modified with other fluorinated compounds.

Expected Performance Enhancements with this compound

The introduction of this compound into a polymer matrix is anticipated to lead to several performance enhancements, primarily due to the presence of the perfluorinated alkyl chain. The strong C-F bonds (approximately 485 kJ/mol) are expected to increase the overall thermal stability of the polymer composite.[3] Furthermore, the low polarizability of the C-F bond can decrease the dielectric constant and water absorption of the material.[1] The fluorinated segments may also migrate to the surface, potentially lowering the surface energy and improving hydrophobicity.

Performance Comparison

The following table provides a comparative overview of the expected properties of a standard polymer matrix when modified with this compound, benchmarked against a conventional polymer and a polymer incorporating a known fluorinated monomer.

PropertyStandard Polyamide (PA6)Polyamide with Inferred this compound PerformanceFluorinated Polyimide (TPPI50)
Thermal Stability
Glass Transition Temperature (Tg)~60-80 °CExpected Increase402 °C[3]
5% Weight Loss Temperature (TGA)~350-400 °CExpected Increase563 °C[3]
Mechanical Properties
Tensile Strength~60-80 MPaPotential Increase232.73 MPa[3]
Tensile Modulus~2-3 GPaPotential Increase5.53 GPa[3]
Elongation at Break~50-100%Potential Decrease26.26%[3]
Electrical Properties
Dielectric Constant (@1 MHz)~3.5-4.0Expected Decrease2.312[3]
Other Properties
Water Absorption (24h)~1.5-2.5%Expected DecreaseLow
Chemical ResistanceModerateExpected EnhancementHigh

Experimental Protocols

Protocol 1: Melt Blending of this compound with a Polymer Matrix

This protocol describes a standard procedure for incorporating a small molecule additive like this compound into a thermoplastic polymer matrix using a twin-screw extruder.

  • Drying: Dry the base polymer pellets (e.g., Polyamide 6) in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture.

  • Premixing: Dry blend the polymer pellets with the desired weight percentage of this compound powder in a sealed container by tumbling for 15 minutes to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing parameters of the base polymer. For PA6, a typical profile would be from 220°C at the feed zone to 240°C at the die.

    • Feed the premixed blend into the extruder at a constant rate.

    • The screw speed should be optimized to ensure proper mixing without excessive shear degradation (e.g., 100-150 rpm).

  • Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce composite pellets.

  • Post-Drying: The resulting composite pellets are dried again in a vacuum oven at 80-100°C for 12 hours before further characterization or processing.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dried polymer sample (either the base polymer or the composite) into a ceramic TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight.

Protocol 3: Mechanical Property Testing (Tensile Test)
  • Specimen Preparation: Injection mold the dried polymer or composite pellets into standardized tensile test specimens (e.g., ASTM D638 Type I).

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Analysis: Record the load and displacement data to calculate the tensile strength, tensile modulus, and elongation at break.

Visualizations

G cluster_0 Mechanism of Enhanced Thermal Stability Polymer Matrix Polymer Matrix Composite Composite Polymer Matrix->Composite Blending This compound This compound This compound->Composite Stable Composite Stable Composite Composite->Stable Composite High C-F Bond Energy (~485 kJ/mol) Heat Heat Heat->Stable Composite Degradation Products Degradation Products Heat->Degradation Products Standard Polymer Standard Polymer Standard Polymer->Degradation Products Lower Bond Energies G cluster_workflow Experimental Workflow for Performance Evaluation start Start drying Dry Polymer and Additive start->drying blending Melt Blending drying->blending molding Injection Molding of Test Specimens blending->molding characterization Characterization molding->characterization tga TGA (Thermal Stability) characterization->tga dsc DSC (Thermal Transitions) characterization->dsc tensile Tensile Testing (Mechanical Properties) characterization->tensile dma DMA (Viscoelastic Properties) characterization->dma sem SEM (Morphology) characterization->sem analysis Data Analysis and Comparison tga->analysis dsc->analysis tensile->analysis dma->analysis sem->analysis end End analysis->end

References

A Comparative Guide to the Biocompatibility of Fluoropolymers and Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of designing and developing medical devices and drug delivery systems. This guide provides a comparative analysis of the biocompatibility of two widely used polymers: Polytetrafluoroethylene (PTFE), a representative fluoropolymer, and Polyethylene Glycol (PEG), a hydrophilic polymer. This comparison is supported by experimental data from cytotoxicity and hemolysis assays, along with detailed experimental protocols and visualizations of relevant biological signaling pathways.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear understanding of the biocompatible properties of PTFE and PEG, the following tables summarize quantitative data from key biocompatibility assays.

Table 1: In Vitro Cytotoxicity Data

PolymerAssay TypeCell LineConcentration/ExtractCell Viability (%)Result
PTFEMEM ElutionL929100% ExtractNo reduction in viabilityNon-cytotoxic[1]
PTFE NanoparticlesWST-1 AssayMCF-10A (non-cancer)1000 µg/mL~80%Significant cytotoxic effect[2]
PTFE NanoparticlesWST-1 AssayMCF-7 (cancer)1000 µg/mL~75%Significant cytotoxic effect[2][3]
PEG (low MW: 200-400 Da)MTT AssayCaco-24 w/v%45%Significant toxicity[4]
PEG (high MW: 4000-10,000 Da)MTT AssayCaco-24 w/v%No cytotoxic effect[4][5]
PEG Oligomers (TEG)MTT AssayHeLa>10 mg/mLIC50 = 19.8 mg/mLCytotoxic[6]
PEG Oligomers (TEG)MTT AssayL929>10 mg/mLIC50 = 12.4 mg/mLCytotoxic[6]

Table 2: In Vitro Hemolysis Data

PolymerAssay MethodBlood SourceHemolysis (%)Result
PTFEDirect ContactRabbit/Human< 2%Non-hemolytic[7][8]
PEG (20,000 MW)Mechanical StressBovineSignificantly lower than PBS/DextranReduces hemolysis[9]
PEGNot specifiedHuman8% at 200 µg/mL (for nGO-PEG)Low hemolytic activity[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential for a material to cause cellular damage.

1. Test Sample Preparation:

  • The material is cleaned and sterilized.

  • For extract tests, the material is incubated in a suitable extraction medium (e.g., cell culture media with or without serum) under controlled conditions, typically at 37°C for 24 hours.[11]

2. Cell Culture:

  • A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer.[11]

3. Exposure:

  • Direct Contact Method: The test material is placed directly onto the cell layer.

  • Indirect Contact (Agar Diffusion) Method: A layer of agar is placed over the cells, and the test material is placed on top of the agar.

  • Extract Dilution Method: The prepared extract from the material is added to the cell culture medium at various concentrations.[11][12]

4. Incubation:

  • The cells are incubated with the test material or its extract for a specified period, typically 24 to 72 hours.[11]

5. Evaluation:

  • Qualitative Assessment: Cellular morphology is observed under a microscope for changes such as cell rounding, detachment, or lysis.

  • Quantitative Assessment: Cell viability is measured using assays like the MTT assay, which assesses metabolic activity. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[13]

In Vitro Hemolysis Testing (ASTM F756-17)

This test assesses the potential of a blood-contacting material to damage red blood cells.[14]

1. Test Sample and Blood Preparation:

  • The test material is prepared with a specific surface area to volume ratio.

  • Fresh rabbit or human blood is collected with an anticoagulant. The blood is diluted with a buffer solution like PBS.[15]

2. Exposure:

  • Direct Contact Method: The test material is placed in direct contact with the diluted blood.[14]

  • Extract Method: An extract of the material is prepared, and the extract is then mixed with the diluted blood.[14]

3. Incubation:

  • The samples are incubated at 37°C for a specified time, typically 3 hours, with gentle agitation.[8][15]

4. Measurement:

  • After incubation, the samples are centrifuged to separate the plasma/supernatant.

  • The amount of free hemoglobin in the supernatant is measured spectrophotometrically.[15]

5. Calculation:

  • The percentage of hemolysis is calculated relative to a positive control (induces 100% hemolysis) and a negative control (no hemolysis). A hemolysis percentage below 2% is generally considered non-hemolytic.[8]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the biocompatibility assessment of these polymers.

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_culture Cell Culture cluster_exposure Exposure Methods cluster_eval Evaluation prep Material Sterilization & Preparation extract Extraction in Culture Medium (37°C, 24h) prep->extract elution Extract Dilution extract->elution culture Seeding & Growth of L929 Cells direct Direct Contact culture->direct indirect Indirect Contact (Agar) culture->indirect culture->elution incubation Incubation (24-72h) direct->incubation indirect->incubation elution->incubation qualitative Qualitative Analysis (Microscopy) incubation->qualitative quantitative Quantitative Analysis (MTT Assay) incubation->quantitative result Determine Cytotoxicity (<70% Viability = Cytotoxic) quantitative->result

Caption: Workflow for ISO 10993-5 Cytotoxicity Testing.

Hemolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis material_prep Material Preparation direct_contact Direct Contact material_prep->direct_contact extract_method Extract Preparation & Mixing material_prep->extract_method blood_prep Blood Collection & Dilution blood_prep->direct_contact blood_prep->extract_method incubation Incubation (37°C, 3h) direct_contact->incubation extract_method->incubation centrifuge Centrifugation incubation->centrifuge spectro Spectrophotometry of Supernatant centrifuge->spectro calculate Calculate % Hemolysis spectro->calculate result Determine Hemolytic Potential (<2% = Non-hemolytic) calculate->result

Caption: Workflow for ASTM F756-17 Hemolysis Testing.

PTFE_Inflammatory_Pathway PTFE PTFE Implant DAMPs Damage-Associated Molecular Patterns (DAMPs) PTFE->DAMPs adsorption TLR2 Toll-like Receptor 2 (TLR2) DAMPs->TLR2 ligation MyD88 MyD88 TLR2->MyD88 recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription Inflammation Inflammation & Fibrosis Cytokines->Inflammation PEG_Immune_Response PEG PEGylated Nanoparticles AntiPEG_IgM Anti-PEG IgM PEG->AntiPEG_IgM binding Complement Complement Activation (Classical Pathway) AntiPEG_IgM->Complement Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins MastCells Mast Cells / Basophils Anaphylatoxins->MastCells activation Histamine Histamine Release MastCells->Histamine HSR Hypersensitivity Reaction Histamine->HSR

References

A Comparative Guide to the Cost-Effective Synthesis of Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octafluoroadipamide, a crucial building block in the synthesis of fluorinated polymers and pharmaceuticals, presents several synthetic pathways from various starting materials. The economic viability and overall efficiency of its production are paramount for researchers and manufacturers. This guide provides a comparative analysis of the most common synthesis routes to this compound, focusing on cost-effectiveness, reaction yields, and experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound can be approached from three primary starting materials: perfluoroadipic acid, diethyl perfluoroadipate, and octafluoroadiponitrile. Each route offers distinct advantages and disadvantages concerning reagent costs, reaction conditions, and product yields. This guide details the experimental procedures for each pathway and presents a comparative analysis of their cost-effectiveness.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on a balance of factors including the cost of raw materials, energy consumption, reaction yield, and purity of the final product. The following table summarizes the key quantitative data for the three primary synthesis routes.

Parameter Route 1: From Perfluoroadipic Acid Route 2: From Diethyl Perfluoroadipate Route 3: From Octafluoroadiponitrile
Starting Material Cost HighModerateLow
Key Reagents Thionyl chloride, AmmoniaAmmoniaWater (hydrolysis)
Reaction Conditions Moderate (room temp. to mild heating)High pressure, elevated temperatureHigh temperature and pressure (subcritical water)
Typical Yield High (>90%)Moderate to High (70-90%)Moderate (60-80%)
Product Purity HighGoodModerate (byproducts may form)
Primary Cost Driver Perfluoroadipic acidHigh-pressure equipment, energyEnergy for high temp/pressure, purification

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis route, the following diagram illustrates the transformation from each precursor to the final product, this compound.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 Perfluoroadipic Acid Perfluoroadipic Acid Perfluoroadipoyl Chloride Perfluoroadipoyl Chloride Perfluoroadipic Acid->Perfluoroadipoyl Chloride + SOCl2 Octafluoroadipamide_1 This compound Perfluoroadipoyl Chloride->Octafluoroadipamide_1 + NH3 Diethyl Perfluoroadipate Diethyl Perfluoroadipate Octafluoroadipamide_2 This compound Diethyl Perfluoroadipate->Octafluoroadipamide_2 + NH3 (pressure) Octafluoroadiponitrile Octafluoroadiponitrile Octafluoroadipamide_3 This compound Octafluoroadiponitrile->Octafluoroadipamide_3 + H2O (hydrolysis)

Synthesis pathways to this compound.

Detailed Experimental Protocols

Route 1: Synthesis from Perfluoroadipic Acid

This two-step method involves the conversion of perfluoroadipic acid to its corresponding acyl chloride, followed by amidation.

Step 1: Synthesis of Perfluoroadipoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of perfluoroadipic acid.

  • Slowly add 2.2 moles of thionyl chloride to the flask at room temperature.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • The remaining liquid is perfluoroadipoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the crude perfluoroadipoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (approximately 2.5 moles of NH3) to the flask with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain this compound.

Route 2: Synthesis from Diethyl Perfluoroadipate

This route involves the direct ammonolysis of the diester under pressure.

Experimental Protocol:

  • Charge a high-pressure autoclave with 1 mole of diethyl perfluoroadipate.

  • Add a significant excess of liquid ammonia (e.g., 10-20 moles) to the autoclave.

  • Seal the autoclave and heat the mixture to 100-150°C. The pressure will increase significantly.

  • Maintain the reaction at this temperature for 8-12 hours with constant stirring.

  • After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • The solid product, this compound, is collected from the autoclave.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Route 3: Synthesis from Octafluoroadiponitrile

This method relies on the partial hydrolysis of the dinitrile to the diamide.

Experimental Protocol:

  • In a high-pressure reactor, combine 1 mole of octafluoroadiponitrile with a controlled amount of water (e.g., 2-4 moles).

  • Heat the mixture to a temperature in the range of 200-250°C (subcritical water conditions).

  • Maintain the reaction for 2-4 hours. The progress of the reaction should be monitored to avoid over-hydrolysis to the dicarboxylic acid.

  • After cooling, the reaction mixture will contain this compound, unreacted nitrile, and potentially some hydrolysis byproducts.

  • The this compound can be isolated and purified by fractional crystallization or chromatography.

Conclusion

The choice of the most cost-effective synthesis route for this compound is highly dependent on the available resources and production scale.

  • For high purity and yield on a laboratory scale , the route from perfluoroadipic acid is often preferred, despite the higher starting material cost.

  • For larger-scale industrial production , the direct ammonolysis of diethyl perfluoroadipate or the hydrolysis of octafluoroadiponitrile may be more economical due to the lower cost of the starting materials and fewer reaction steps. However, these routes require specialized high-pressure equipment and may involve more complex purification procedures.

Researchers and production managers should carefully evaluate the trade-offs between raw material costs, capital investment for equipment, energy consumption, and desired product purity when selecting a synthesis strategy for this compound.

Benchmarking the Mechanical Properties of Octafluoroadipamide-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of materials based on octafluoroadipamide against a widely used conventional polyamide, Polyamide 66 (PA66). Due to the limited availability of specific data on this compound-based polyamides, this comparison utilizes data from a representative high-performance fluorinated polyimide (TPPI50) to extrapolate the expected performance benefits imparted by fluorination. The inclusion of fluorine in polymer chains is known to significantly enhance thermal stability and chemical resistance.[1] This guide aims to offer a clear, data-driven overview for material selection in demanding research and development applications.

Quantitative Comparison of Mechanical and Thermal Properties

The following table summarizes the key mechanical and thermal properties of a representative fluorinated polyimide and Polyamide 66. This data provides a baseline for understanding the potential advantages of incorporating fluorinated monomers like this compound into a polyamide matrix.

PropertyFluorinated Polyimide (TPPI50)Polyamide 66 (PA66)UnitTest Standard
Mechanical Properties
Tensile Strength232.73[1]82 - 85[2][3]MPaASTM D638
Young's ModulusData not available3200 - 3500[2][3][4]MPaASTM D638
Elongation at Break26.26[1]30 - 70[2][3]%ASTM D638
Thermal Properties
Decomposition Temperature (Td)563[1]~350°CASTM E1131
Glass Transition Temperature (Tg)402[1]~65°CASTM E1131

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Tensile Properties Testing

The tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined following the ASTM D638 standard. This test involves preparing standardized dumbbell-shaped specimens of the material, which are then subjected to a controlled tensile force until failure. The stress-strain curve generated during the test provides the key mechanical properties.

Thermal Stability Analysis

Thermal stability, specifically the decomposition and glass transition temperatures, is evaluated using Thermogravimetric Analysis (TGA) according to the ASTM E1131 standard. In this method, a small sample of the material is heated at a constant rate in a controlled atmosphere. The change in mass of the sample is measured as a function of temperature, indicating the temperatures at which thermal degradation and other transitions occur.

Synthesis of Fluorinated Polyamides: A Conceptual Workflow

The synthesis of polyamides from fluorinated monomers, such as those derived from this compound, typically involves a polycondensation reaction. This process generally utilizes a diacid chloride and a diamine as the monomers. The following diagram illustrates a representative workflow for the synthesis of a fluorinated polyamide.

SynthesisWorkflow cluster_Monomers Monomer Preparation cluster_Reaction Polycondensation cluster_Purification Purification & Isolation cluster_Product Final Product Fluorinated Diacid Chloride Fluorinated Diacid Chloride ReactionVessel Reaction in Solvent (e.g., NMP) Fluorinated Diacid Chloride->ReactionVessel Diamine Diamine Diamine->ReactionVessel Precipitation Precipitation in Non-solvent (e.g., Methanol) ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FluorinatedPolyamide Fluorinated Polyamide Drying->FluorinatedPolyamide

Synthesis of a Fluorinated Polyamide

This workflow highlights the key stages in producing a high-purity fluorinated polyamide, a process that is crucial for achieving the desired mechanical and thermal properties. The reaction of a diacid chloride with a diamine is a common and effective method for polyamide synthesis.[5]

Discussion and Conclusion

The comparative data, though using a fluorinated polyimide as a proxy, strongly suggests that this compound-based polyamides would exhibit significantly higher thermal stability compared to conventional polyamides like PA66. The representative fluorinated polyimide shows a decomposition temperature over 200°C higher than that of PA66.[1] This exceptional thermal resistance makes such materials highly suitable for applications in high-temperature environments.

In terms of mechanical properties, the fluorinated polyimide demonstrates a substantially higher tensile strength.[1] However, it is important to note the trade-off in flexibility, as indicated by the lower elongation at break compared to PA66.[1][2][3] The incorporation of rigid fluorinated segments into the polymer backbone can lead to increased stiffness and strength, but potentially reduced ductility.

For researchers and professionals in drug development and other advanced scientific fields, the unique combination of high thermal stability and mechanical strength offered by fluorinated polyamides presents significant opportunities. These materials could be instrumental in the development of novel components for analytical instrumentation, high-performance separation media, and robust drug delivery systems that can withstand harsh chemical and thermal conditions. Further experimental investigation into the specific properties of this compound-based polyamides is warranted to fully elucidate their performance envelope and unlock their full potential in these critical applications.

References

Safety Operating Guide

Proper Disposal of Octafluoroadipamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of octafluoroadipamide (CAS No. 355-66-8), a fluorinated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. Due to its chemical properties and classification, in-laboratory treatment or neutralization is not recommended. Disposal must be handled by a licensed hazardous waste management company.

Immediate Safety and Hazard Identification

This compound is classified as a corrosive, acidic, organic solid and is also an irritant.[1][2] It belongs to the family of per- and polyfluoroalkyl substances (PFAS), known for their environmental persistence.[1][3][4][5][6] Adherence to strict safety protocols is mandatory when handling this compound.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.[1]

  • Toxic Decomposition Products: When heated to decomposition (approximately 240-242°C), it emits toxic fumes of fluoride and nitrogen oxides (NOx).[2][5]

  • Environmental Hazard: As a PFAS compound, it is highly persistent in the environment. Improper disposal can lead to long-term contamination.[3][4][6]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles and a face shield.

  • A laboratory coat.

  • Closed-toe shoes.

  • Use a certified fume hood to avoid inhalation of dust or vapors.

Chemical and Physical Properties

A summary of this compound's properties is provided below for easy reference.

PropertyValue
CAS Number 355-66-8
Molecular Formula C₆H₄F₈N₂O₂
Molecular Weight 288.10 g/mol
Appearance White solid
Melting Point 240-242 °C (decomposes)[2][5]
Boiling Point 329.4 °C at 760 mmHg[2]
Flash Point 153 °C[2]
Density ~1.62 g/cm³ (estimate)[2]

Transportation and Disposal Classification

This compound is regulated for transportation as a hazardous material.

ClassificationDetails
UN Number UN 3261[2][7][8][9][10]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (this compound)
Hazard Class 8 (Corrosive substances)[7][8]
Packing Group II or III (Medium to low danger)[7][11]

Step-by-Step Disposal Protocol

The following procedure outlines the required steps for the safe and compliant disposal of this compound.

Step 1: Containment and Labeling

  • Ensure the this compound waste is in a securely sealed, compatible container. The original container is preferred.

  • The container must be clearly labeled with the chemical name ("this compound"), CAS number (355-66-8), and all applicable hazard pictograms (e.g., corrosive).

  • Attach a hazardous waste tag as required by your institution and local regulations.

Step 2: Segregation and Storage

  • Store the waste container in a designated hazardous waste accumulation area.

  • Segregate it from incompatible materials, particularly bases, oxidizing agents, and reducing agents.

  • The storage area should be cool, dry, and well-ventilated.

Step 3: Arrange for Professional Disposal

  • Do not attempt to dispose of this compound down the drain or in regular trash. This is unsafe, environmentally harmful, and likely illegal.

  • Do not attempt in-lab neutralization or chemical treatment. The hydrolysis of fluorinated amides can be complex and may produce hazardous byproducts.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • The EHS department will coordinate with a licensed hazardous waste disposal company that has the capabilities to handle corrosive and PFAS-containing materials.

Step 4: Recommended Final Disposal Methods Based on U.S. Environmental Protection Agency (EPA) guidance for PFAS, the following are the recommended final disposal methods to be carried out by the licensed vendor:[1][3][4][6]

  • High-Temperature Incineration: This is a preferred method for the destruction of PFAS compounds, although it requires specialized facilities capable of reaching high temperatures and scrubbing acidic gases.[6]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill with leachate control systems is an alternative.[1][6][12]

  • Deep Well Injection: For liquid waste streams containing PFAS, deep well injection may be an option, but this is less common for solid materials.[6]

Emergency Procedures

  • Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for corrosive materials. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Securely Contain and Label Waste (Chemical Name, CAS, Hazards) B->C D Store in Designated Hazardous Waste Area (Segregated from Incompatibles) C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Arranges Pickup by Licensed Waste Disposal Company E->F G Final Disposal Options F->G H High-Temperature Incineration G->H Preferred I Hazardous Waste Landfill G->I Alternative J Deep Well Injection (if applicable) G->J Alternative

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Octafluoroadipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Octafluoroadipamide. Given the limited and partially conflicting safety data available for this specific compound, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly advised. The following protocols are based on general best practices for hazardous powdered chemicals and halogenated organic compounds.

Hazard Assessment

This compound is identified as an irritant.[1] One supplier indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319).[1] Another source uses hazard codes suggesting it may be corrosive.[2] A related compound, Octafluoroadipoyl fluoride, is classified as toxic if swallowed, inhaled, or in contact with skin, and it is noted to cause severe skin burns and eye damage.[3] Due to these varying classifications, it is imperative to handle this compound with a high degree of caution, assuming it to be a hazardous substance with the potential for severe skin and eye irritation, as well as potential toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a sufficient barrier between the researcher and the chemical.[4] The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specification Rationale
Primary Containment Chemical Fume HoodOperating with proper airflowTo minimize inhalation of powder and potential vapors.[5]
Hand Protection Double GlovingInner: Nitrile, Outer: Chemical-resistant (e.g., Butyl rubber, Viton™)Provides robust protection against potential skin contact and absorption.[6] Powder-free gloves are recommended.[6]
Body Protection Chemical-resistant Lab Coat or GownLong-sleeved with tight-fitting cuffsTo protect skin from accidental spills.[7]
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedTo provide comprehensive protection against splashes and airborne particles.[7][8]
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedRecommended when handling larger quantities or when there is a risk of aerosolization outside of a fume hood.[6][7]
Foot Protection Closed-toe shoesChemical-resistant materialTo protect against spills.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all equipment and reagents needed for the experiment within the fume hood.

    • Have a spill kit readily accessible.

  • Donning PPE :

    • Put on inner gloves.

    • Don the lab coat or gown, ensuring full coverage.

    • Put on outer gloves, pulling the cuffs over the sleeves of the lab coat.

    • Wear safety goggles and a face shield.

    • If required, perform a fit test for the respirator before use.

  • Handling this compound :

    • Conduct all manipulations of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate any equipment that has come into contact with this compound.

    • Carefully remove outer gloves and dispose of them in the designated halogenated waste container.

    • Remove the lab coat or gown, turning it inside out to contain any potential contamination.

    • Remove safety goggles and face shield.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[9]

Waste Type Container Labeling Disposal Procedure
Solid Waste Designated, sealed container for halogenated solid waste"Halogenated Organic Waste," "this compound"Store in a designated satellite accumulation area.
Contaminated Labware (disposable) Designated, sealed container for halogenated solid waste"Halogenated Organic Waste," "this compound"Includes gloves, weighing paper, pipette tips, etc.
Liquid Waste (solutions) Designated, sealed container for halogenated liquid waste"Halogenated Organic Waste," list all components and approximate concentrationsDo not mix with non-halogenated waste.[10][11]

Note: Never dispose of halogenated organic waste down the drain.[12] The cost of incinerating halogenated waste is significantly higher than for non-halogenated waste, so proper segregation is crucial.[11]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Handle with Care (Avoid Dust) handle2->handle3 handle4 Decontaminate Equipment handle3->handle4 disp1 Segregate Halogenated Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.